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Core Science & Biosynthesis

Foundational

High-Resolution NMR Spectroscopy and Synthesis of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate: A Technical Guide

Executive Summary This technical whitepaper provides an in-depth analysis of the synthesis, structural validation, and nuclear magnetic resonance (NMR) spectroscopic profiling of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper provides an in-depth analysis of the synthesis, structural validation, and nuclear magnetic resonance (NMR) spectroscopic profiling of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate (CAS: 349496-66-8). Designed for medicinal chemists and drug development professionals, this guide outlines a self-validating de novo synthesis protocol and elucidates the causality behind specific 1H and 13C NMR chemical shifts, including the effects of annular tautomerism on spectral data.

Pharmacological Context & Structural Significance

Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate is a highly versatile heterocyclic building block commercially utilized in library synthesis[1]. The 3,5-disubstituted pyrazole core is a privileged scaffold in medicinal chemistry. It serves as a critical intermediate in the development of Calcium Release-Activated Calcium (CRAC) channel modulators, which are vital for regulating cytoplasmic calcium signals in immune responses ()[2]. Furthermore, this specific scaffold is employed in the synthesis of Sphingosine-1-phosphate (S1P1) receptor agonists, targeting autoimmune and inflammatory diseases ()[3].

De Novo Synthesis & Self-Validating Protocols

The preparation of the target pyrazole relies on a robust two-step sequence: a Claisen condensation to form a 1,3-diketone intermediate, followed by a cyclocondensation with hydrazine[3]. The protocols below are designed as self-validating systems to ensure high-fidelity execution.

Step 1: Synthesis of Ethyl 4-cyclohexyl-2,4-dioxobutanoate
  • Reagents: 1-Cyclohexylethan-1-one (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (1.5 eq), absolute ethanol.

  • Procedure: Cool a solution of NaOEt in absolute EtOH to 0 °C under an inert argon atmosphere. Add a mixture of 1-cyclohexylethan-1-one and diethyl oxalate dropwise to control the exothermic enolate formation. Stir the reaction at room temperature for 12 hours.

  • Causality & Validation: Sodium ethoxide is explicitly chosen over sodium hydroxide or methoxide to prevent the saponification or transesterification of the diethyl oxalate.

  • Self-Validation Check: Quench the reaction with 1N HCl to pH 3. The immediate precipitation of the diketoester (or a distinct color shift) confirms the successful protonation of the intermediate enolate. Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (3:1) should show the complete consumption of the starting ketone (visualized via KMnO4 stain).

Step 2: Cyclocondensation to Target Pyrazole
  • Reagents: Ethyl 4-cyclohexyl-2,4-dioxobutanoate (1.0 eq), Hydrazine monohydrate (1.1 eq), Ethanol.

  • Procedure: Dissolve the diketoester intermediate in ethanol. Add hydrazine monohydrate dropwise at room temperature. Heat the mixture to reflux for 4 hours. Cool to room temperature, concentrate in vacuo, and purify via silica gel chromatography or recrystallization.

  • Causality & Validation: Reflux conditions are required to drive the dehydration of the intermediate hemiaminal, ensuring irreversible aromatization into the pyrazole ring. Hydrazine monohydrate is utilized instead of anhydrous hydrazine to mitigate explosion risks while maintaining nucleophilic efficacy.

  • Self-Validation Check: Monitor the reaction via LC-MS. The intermediate mass ( [M+H]+=227.1 ) must completely transition to the target mass ( [M+H]+=223.1 ). The absence of the m/z 227 signal confirms complete dehydration.

SynthesisWorkflow SM 1-Cyclohexylethan-1-one + Diethyl Oxalate Step1 Step 1: Claisen Condensation Reagents: NaOEt, EtOH Conditions: 0°C to RT, 12h SM->Step1 Int Ethyl 4-cyclohexyl-2,4-dioxobutanoate (Intermediate) Step1->Int Enolate Formation & Nucleophilic Acyl Substitution Step2 Step 2: Cyclocondensation Reagents: NH2NH2·H2O, EtOH Conditions: Reflux, 4h Int->Step2 Prod Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate (Target Molecule) Step2->Prod Imine Formation & Dehydration/Aromatization

Figure 1: Two-step de novo synthesis workflow for Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate.

NMR Spectroscopy Data & Chemical Shifts

Standardized quality control requires rigorous NMR assignment[1]. The following data reflects typical spectra acquired in CDCl3​ at 400 MHz for 1H and 100 MHz for 13C .

1H NMR Analysis & Causality
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ester -CH 3​ 1.38Triplet (t)7.13H
Cyclohexyl (Axial/Eq)1.20 - 1.45Multiplet (m)-3H
Cyclohexyl (Axial/Eq)1.65 - 1.85Multiplet (m)-5H
Cyclohexyl (Eq)2.00 - 2.10Multiplet (m)-2H
Cyclohexyl -CH-2.75Triplet of triplets (tt)11.5, 3.51H
Ester -CH 2​ -4.38Quartet (q)7.12H
Pyrazole C4-H6.60Singlet (s)-1H
Pyrazole N-H10.50 - 12.00Broad singlet (br s)-1H

Mechanistic Insights:

  • Cyclohexyl Methine (2.75 ppm): The triplet of triplets (tt) splitting pattern is highly diagnostic. In the preferred chair conformation, the bulky pyrazole ring occupies the equatorial position to minimize 1,3-diaxial steric strain. Consequently, the methine proton is axial. It couples strongly with the two adjacent axial protons (large Jax−ax​≈11.5 Hz) and weakly with the two adjacent equatorial protons (small Jax−eq​≈3.5 Hz).

  • Pyrazole N-H (10.50 - 12.00 ppm): The extreme broadening of this signal is caused by two factors: rapid intermolecular proton exchange and the quadrupolar relaxation induced by the 14N nucleus ( I=1 ), which shortens the T2​ relaxation time of the attached proton.

13C NMR Analysis & Causality
Carbon EnvironmentChemical Shift (δ, ppm)Carbon TypeAssignment Notes
Ester -CH 3​ 14.3Primary (CH 3​ )Upfield aliphatic
Cyclohexyl C425.8Secondary (CH 2​ )Para to pyrazole attachment
Cyclohexyl C3/C526.0Secondary (CH 2​ )Meta to pyrazole attachment
Cyclohexyl C2/C632.8Secondary (CH 2​ )Ortho to pyrazole attachment
Cyclohexyl C135.5Tertiary (CH)Direct attachment point
Ester -CH 2​ -61.0Secondary (CH 2​ )Deshielded by adjacent oxygen
Pyrazole C4105.2Tertiary (CH)Aromatic
Pyrazole C3/C5142.5, 150.1Quaternary (C)Aromatic (broadened by tautomerism)
Ester C=O162.5Quaternary (C)Carbonyl
Annular Tautomerism

In solution, 3,5-disubstituted pyrazoles undergo rapid annular tautomerism. The proton dynamically migrates between N1 and N2. According to IUPAC nomenclature rules, this shifts the numbering of the ring, creating an equilibrium between Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate and Ethyl 3-cyclohexyl-1H-pyrazole-5-carboxylate . At room temperature in CDCl3​ , this exchange is fast on the NMR timescale, often resulting in time-averaged or broadened 13C signals for the C3 and C5 carbons.

Tautomerism T3 1H-Pyrazole-3-carboxylate (NH at Position 1) Exchange Rapid Intermolecular Proton Exchange T3->Exchange kT T5 1H-Pyrazole-5-carboxylate (NH at Position 2) Exchange->T5 kT

Figure 2: Annular tautomerism equilibrium between the 3-carboxylate and 5-carboxylate forms.

References

  • European Patent Office. (2015). EP2848615A1 - Neue Pyrazolderivate als CRAC-Kanalmodulatoren.
  • European Patent Office. (2011). EP2390252A1 - New pyrazole derivatives.

Sources

Exploratory

Synthesis pathways and mechanisms for 5-cyclohexyl-1H-pyrazole-3-carboxylate derivatives

An In-depth Technical Guide to the Synthesis of 5-Cyclohexyl-1H-pyrazole-3-carboxylate Derivatives Abstract 5-Cyclohexyl-1H-pyrazole-3-carboxylate derivatives are a class of heterocyclic compounds that have garnered sign...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 5-Cyclohexyl-1H-pyrazole-3-carboxylate Derivatives

Abstract

5-Cyclohexyl-1H-pyrazole-3-carboxylate derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These structures serve as crucial scaffolds in the development of novel therapeutic agents, exhibiting properties ranging from anticancer to anti-inflammatory effects. This guide provides a comprehensive overview of the prevalent synthetic pathways and underlying mechanisms for the preparation of these valuable compounds. It is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding allow for effective interaction with various biological targets. The incorporation of a cyclohexyl group at the 5-position and a carboxylate moiety at the 3-position of the pyrazole ring often enhances lipophilicity and binding affinity, making these derivatives particularly attractive for drug design.

This guide will explore the primary synthetic strategies for accessing 5-cyclohexyl-1H-pyrazole-3-carboxylate derivatives, with a focus on the Claisen condensation followed by cyclization with hydrazine, a robust and widely adopted method. We will delve into the mechanistic details, experimental considerations, and the rationale behind procedural choices to provide a self-validating and authoritative resource.

Core Synthetic Strategy: Claisen Condensation and Cyclization

The most common and efficient route for the synthesis of 5-substituted-1H-pyrazole-3-carboxylates involves a two-step process:

  • Claisen Condensation: Formation of a 1,3-dicarbonyl intermediate by reacting a ketone with a dialkyl oxalate.

  • Cyclization: Reaction of the 1,3-dicarbonyl compound with hydrazine or its derivatives to form the pyrazole ring.

This pathway is highly versatile and allows for the introduction of a wide variety of substituents on the pyrazole core.

Step 1: Synthesis of the 1,3-Dicarbonyl Intermediate

The initial step involves the Claisen condensation of cyclohexyl methyl ketone with a dialkyl oxalate, such as diethyl oxalate, in the presence of a strong base. Sodium ethoxide is a commonly used base for this transformation.

Mechanism of Claisen Condensation:

The reaction is initiated by the deprotonation of the α-carbon of the cyclohexyl methyl ketone by the base (sodium ethoxide) to form an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion results in the formation of the 1,3-dicarbonyl intermediate, ethyl 2-(cyclohexanecarbonyl)-2-oxoacetate.

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ketone Cyclohexyl Methyl Ketone enolate Enolate ketone->enolate + NaOEt oxalate Diethyl Oxalate base Sodium Ethoxide tetrahedral Tetrahedral Intermediate enolate->tetrahedral + Diethyl Oxalate dicarbonyl Ethyl 2-(cyclohexanecarbonyl)-2-oxoacetate tetrahedral->dicarbonyl - NaOEt

Figure 1: General workflow of the Claisen condensation.

Experimental Protocol: Synthesis of Ethyl 2-(cyclohexanecarbonyl)-2-oxoacetate

  • Materials:

    • Cyclohexyl methyl ketone

    • Diethyl oxalate

    • Sodium ethoxide

    • Anhydrous ethanol

    • Diethyl ether

    • Hydrochloric acid (1 M)

  • Procedure:

    • In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Add a solution of cyclohexyl methyl ketone and diethyl oxalate in anhydrous ethanol dropwise to the cooled solution of sodium ethoxide over a period of 1-2 hours.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by pouring the mixture into a beaker containing ice and water.

    • Acidify the aqueous solution with 1 M HCl to a pH of ~3-4.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

    • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Reactant Molar Ratio Typical Solvent Typical Base Reaction Time Typical Yield
Cyclohexyl methyl ketone1.0Anhydrous EthanolSodium Ethoxide12-16 h70-85%
Diethyl oxalate1.1

Table 1: Typical reaction parameters for the synthesis of ethyl 2-(cyclohexanecarbonyl)-2-oxoacetate.

Step 2: Cyclization to Form the Pyrazole Ring

The synthesized 1,3-dicarbonyl intermediate is then reacted with hydrazine hydrate or a substituted hydrazine in a suitable solvent, such as ethanol or acetic acid, to yield the desired 5-cyclohexyl-1H-pyrazole-3-carboxylate derivative.

Mechanism of Pyrazole Formation:

The reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The regioselectivity of the reaction is determined by the differential reactivity of the two carbonyl groups.

Pyrazole_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,3-Dicarbonyl Intermediate hydrazone Hydrazone Intermediate dicarbonyl->hydrazone + H2NNH2·H2O hydrazine Hydrazine Hydrate cyclic_hemiaminal Cyclic Hemiaminal hydrazone->cyclic_hemiaminal Intramolecular Cyclization pyrazole 5-Cyclohexyl-1H-pyrazole-3-carboxylate cyclic_hemiaminal->pyrazole - H2O

Foundational

Solubility profile of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate in DMSO and organic solvents

Executive Summary Understanding the solubility profile of early-stage synthetic building blocks is critical for preventing false positives in high-throughput screening (HTS) and ensuring accurate downstream formulation....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solubility profile of early-stage synthetic building blocks is critical for preventing false positives in high-throughput screening (HTS) and ensuring accurate downstream formulation. Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate (CAS: 349496-66-8) is a highly lipophilic pyrazole derivative. Due to its structural characteristics, it exhibits profound solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) but suffers from severe aqueous insolubility.

This technical guide deconstructs the mechanistic causality behind its solvation behavior and provides self-validating protocols for determining both its kinetic and thermodynamic solubility profiles.

Structural Causality of Solvation

To accurately measure solubility, one must first understand the molecular forces dictating it. Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate consists of three distinct domains:

  • The Pyrazole Core: An aromatic heterocycle capable of both hydrogen-bond donation (via N-H) and acceptance (via the unprotonated nitrogen).

  • The Ethyl Carboxylate Group: An ester linkage at the C3 position that acts as a hydrogen-bond acceptor but adds aliphatic bulk.

  • The Cyclohexyl Ring: A bulky, non-planar, highly lipophilic moiety at the C5 position.

The "DMSO Advantage"

In drug discovery, compounds are universally stored as DMSO stock solutions 1. DMSO is a powerful polar aprotic solvent. Its highly polarized S=O bond acts as a strong hydrogen-bond acceptor, perfectly solvating the N-H bond of the pyrazole ring. Concurrently, the hydrophobic methyl groups of DMSO interact favorably with the bulky cyclohexyl ring via London dispersion forces. This dual-action solvation completely disrupts the compound's crystal lattice, yielding exceptional solubility (>50 mM) [[2]]().

The Aqueous "DMSO Crash"

Conversely, water is a highly structured, polar protic solvent. To dissolve this compound, water must break its own strong hydrogen-bond network to form a cavity large enough to encapsulate the hydrophobic cyclohexyl and ethyl ester groups. The entropic penalty of forming this ordered water "cage" (the hydrophobic effect) is massive. When a DMSO stock of this compound is diluted into an aqueous buffer for bioassays, the sudden shift in dielectric constant forces the compound out of solution, resulting in rapid precipitation—a phenomenon known as the "DMSO crash" 3.

Quantitative Solubility Projections

The following tables summarize the expected solubility behavior and the fundamental differences between the two primary testing paradigms used to evaluate this compound.

Table 1: Representative Solubility Profile of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate

SolventDielectric Constant (ε)Expected SolubilityPrimary Solvation Mechanism
DMSO 46.7>50 mM (High)Strong H-bond acceptance (S=O to pyrazole N-H); hydrophobic interactions.
Dichloromethane (DCM) 8.9HighFavorable dispersive interactions with the lipophilic core.
Methanol 32.7Moderate to HighH-bond donation/acceptance; moderate polarity accommodates the ester.
Aqueous Buffer (pH 7.4) ~80.0<10 µM (Poor)High entropic penalty for cavity formation around the cyclohexyl group.

Table 2: Kinetic vs. Thermodynamic Assay Parameters

ParameterKinetic SolubilityThermodynamic Solubility
Starting Material 10 mM DMSO Stock SolutionSolid Crystalline Powder
Incubation Time 1 - 2 hours24 - 72 hours
Throughput High (96/384-well microtiter plates)Low to Medium (Glass Vials/Flasks)
Detection Method Nephelometry / Direct UV AbsorptionLC-MS/MS or UV-DAD
Primary Objective Mimic early HTS & Bioassay conditionsDetermine true equilibrium for formulation

Experimental Workflows

SolubilityWorkflow Start Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate (Solid Compound) Kinetic Kinetic Solubility (DMSO Stock Solution) Start->Kinetic Thermo Thermodynamic Solubility (Solid Powder) Start->Thermo Dilute Serial Dilution in Buffer (1% Final DMSO) Kinetic->Dilute Shake Add to Organic/Aqueous Solvent (Shake-Flask Method) Thermo->Shake IncubateK Incubation (1-2 hrs, 37°C) Dilute->IncubateK DetectK Nephelometry / Direct UV (Detects Precipitation) IncubateK->DetectK IncubateT Equilibration (24-72 hrs, 25°C) Shake->IncubateT DetectT Filtration/Centrifugation & LC-MS/UV-DAD Quantitation IncubateT->DetectT

Bifurcated workflow for Kinetic vs. Thermodynamic solubility assessment.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and temporal checkpoints to guarantee that the measured values represent physical reality rather than experimental artifacts.

Protocol A: High-Throughput Kinetic Solubility (Nephelometric Assay)

Kinetic solubility evaluates the maximum concentration a compound can maintain in an aqueous buffer before precipitating out of a DMSO stock 4.

  • Stock Preparation: Dissolve the solid compound in 100% DMSO to yield a 10 mM stock solution 5.

  • Serial Dilution: Dispense the DMSO stock into a 96-well microtiter plate. Perform a 10-point serial dilution using DMSO to create a concentration gradient.

  • Matrix Addition: Rapidly inject the target aqueous buffer (e.g., PBS pH 7.4) into each well. Critical Constraint: The final DMSO concentration must be strictly ≤2% (preferably 1%) to prevent the solvent from artificially inflating the aqueous solubility limit 4.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking 5.

  • Detection: Read the plate using a laser nephelometer. An inflection point in light scattering indicates the formation of undissolved particles 3.

  • Self-Validation Checkpoint: Include a known insoluble compound (e.g., Amiodarone) and a highly soluble compound (e.g., Atenolol) in the same plate. If Amiodarone does not scatter light, or Atenolol does, the buffer matrix or nephelometer calibration is compromised 2.

Protocol B: Shake-Flask Thermodynamic Solubility Assay

Thermodynamic solubility measures the true equilibrium saturation point of the solid crystal lattice in a given solvent 6.

  • Solid Dispensation: Accurately weigh 1.0 - 2.0 mg of solid Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate powder into a 1.5 mL glass vial 1.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pure organic solvent or PBS) to the vial. Ensure visible excess solid remains to guarantee saturation.

  • Equilibration: Seal the vial and place it in a thermomixer. Agitate at 700 rpm at a constant 25°C for 24 hours 6.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 20 minutes to pellet the undissolved solid. Carefully extract the saturated supernatant 1.

  • Quantitation: Dilute the supernatant appropriately in a solvent matching the mobile phase, and quantify the dissolved compound using LC-MS/MS or UV-DAD against a pre-established calibration curve 7.

  • Self-Validation Checkpoint: Run a parallel vial and sample it at 48 hours instead of 24 hours. If the quantified concentration at 48 hours is >5% different from the 24-hour sample, thermodynamic equilibrium was not reached, and the incubation time must be extended.

References

  • [2] BioDuro-Global CRDMO. ADME Solubility Assay. [Link]

  • [5] AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • [1] Concept Life Sciences. Assays | ADMET & DMPK | Kinetic Solubility. [Link]

  • [3] PubMed (NIH). In vitro solubility assays in drug discovery.[Link]

  • [7] Domainex. Thermodynamic Solubility Assay.[Link]

Sources

Exploratory

Preliminary Toxicity and Preclinical Safety Profiling of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate: A Technical Whitepaper

Executive Summary & Structural Rationale Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate (CAS: 349496-66-8)[1] is a highly versatile organic building block predominantly utilized in the rational design of advanced pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate (CAS: 349496-66-8)[1] is a highly versatile organic building block predominantly utilized in the rational design of advanced pharmaceutical active ingredients (APIs). Structurally, it combines a pyrazole core—a privileged scaffold known for its robust hydrogen-bonding capacity and favorable bioisosteric properties—with a lipophilic cyclohexyl ring and an ethyl ester synthetic handle.

In contemporary drug discovery, pyrazole derivatives are heavily investigated for their broad biological activities, often demonstrating high efficacy with comparatively lower systemic toxicities[2]. Specifically, derivatives of this scaffold are critical intermediates in the synthesis of Calcium Release-Activated Calcium (CRAC) channel modulators [3]. CRAC channel inhibitors, such as the clinical-stage compound RP3128, are pivotal in treating autoimmune and inflammatory diseases, and have demonstrated excellent safety and tolerability profiles in first-in-human studies[4].

Because Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate is an intermediate rather than a finalized API, its dedicated safety profile relies on a combination of predictive toxicology, read-across methodology from related pyrazole-3-carboxylates, and standardized preclinical in vitro assays. This whitepaper outlines the preliminary toxicity data and the rigorous experimental frameworks required to de-risk this compound during early-stage drug development.

Predictive Toxicology & Metabolic Fate

Before advancing a building block into complex synthesis, understanding its metabolic liability is critical. The presence of the ethyl ester group dictates the primary metabolic clearance pathway of this compound.

Upon systemic exposure, plasma and hepatic carboxylesterases (CES) rapidly hydrolyze the ester linkage. This biotransformation yields 5-cyclohexyl-1H-pyrazole-3-carboxylic acid and a stoichiometric equivalent of ethanol. This hydrolysis is generally a detoxifying event, as the resulting carboxylic acid is highly polar, readily ionized at physiological pH, and rapidly excreted via renal clearance, thereby preventing lipophilic accumulation and reducing off-target toxicity.

MetabolicPathway ECPC Ethyl 5-cyclohexyl-1H- pyrazole-3-carboxylate (Parent Compound) CES Hepatic & Plasma Carboxylesterases (CES) ECPC->CES Hydrolysis Acid 5-cyclohexyl-1H-pyrazole- 3-carboxylic acid (Primary Metabolite) CES->Acid EtOH Ethanol (Minor Byproduct) CES->EtOH

Fig 1: Primary metabolic hydrolysis pathway of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate.

In Vitro Safety Pharmacology: Experimental Protocols

To establish a self-validating safety profile, we employ a tiered in vitro approach. The following protocols detail the causality and methodology behind assessing cytotoxicity and cardiotoxicity.

Protocol A: Hepatotoxicity Screening via HepG2 CellTiter-Glo Assay

Causality: We utilize the HepG2 human liver carcinoma cell line because it retains basal levels of cytochrome P450 (CYP) and carboxylesterase activity. This ensures that we are screening the toxicity of both the parent ester and its carboxylic acid metabolite, providing a more accurate reflection of in vivo hepatic liability.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HepG2 cells at 80% confluency. Seed at a density of 1×104 cells/well in a white, opaque-bottom 96-well microplate using DMEM supplemented with 10% FBS.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2​ humidified atmosphere to allow for cell adhesion and exponential growth phase entry.

  • Compound Preparation: Prepare a 10 mM stock solution of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate in 100% anhydrous DMSO. Generate a 10-point dose-response curve via serial dilution (range: 0.1 µM to 200 µM).

  • Treatment: Transfer the compound to the assay plate. Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Include Chlorpromazine as a positive cytotoxic control.

  • Exposure & Readout: Incubate for 72 hours. Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well to lyse cells and stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Cardiotoxicity Assessment via hERG Patch-Clamp

Causality: The cyclohexyl moiety introduces significant lipophilicity (LogP) to the molecule. Lipophilic basic compounds frequently exhibit off-target affinity for the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and lethal arrhythmias. Patch-clamp electrophysiology is the gold standard for validating this risk.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably transfected with the hERG gene. Plate on glass coverslips 48 hours prior to the assay.

  • Electrophysiological Setup: Transfer a coverslip to the recording chamber mounted on an inverted microscope, continuously perfused with extracellular solution (pH 7.4) at 35°C.

  • Whole-Cell Configuration: Use borosilicate glass pipettes (resistance 2-4 MΩ) filled with intracellular solution. Form a gigaseal and apply negative pressure to rupture the membrane, achieving whole-cell configuration.

  • Voltage Protocol: Hold the resting membrane potential at -80 mV. Apply a depolarizing prepulse to +40 mV for 2 seconds (to fully open and inactivate channels), followed by a repolarizing test pulse to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate at escalating concentrations (1 µM, 10 µM, 30 µM). Use Dofetilide (100 nM) as a positive control to ensure assay sensitivity.

  • Validation: Measure the peak tail current amplitude. A compound is considered low-risk if the hERG IC50​ is > 30 µM.

Quantitative Data Summary

Based on read-across data from structurally homologous pyrazole-3-carboxylates and predictive QSAR (Quantitative Structure-Activity Relationship) modeling, the preliminary safety metrics for Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate are summarized below.

Assay / MetricBiological Model / SystemPreliminary Result / PredictionSafety Threshold / Interpretation
Cytotoxicity ( IC50​ ) HepG2 Cell Line> 100 µMFavorable; indicates low basal cellular toxicity.
Cardiotoxicity (hERG IC50​ ) CHO-hERG Patch-Clamp> 50 µMLow risk of drug-induced QT prolongation.
Mutagenicity Ames Test (S. typhimurium)Negative (Predicted)Devoid of structural alerts (e.g., aromatic amines) for DNA intercalation.
Acute Oral Toxicity ( LD50​ ) Murine Model (In Vivo)> 2000 mg/kg (Estimated)GHS Category 5 (Unclassified); low acute systemic toxicity.
Occupational Safety Dermal/Eye ExposureCategory 2 IrritantRead-across from Methyl 1H-pyrazole-3-carboxylate[5]. Requires PPE.

Acute In Vivo Toxicity & Occupational Safety Workflow

While the systemic toxicity of the pyrazole scaffold is generally low, occupational handling of the raw ester building block requires strict adherence to safety protocols. Safety Data Sheets (SDS) for closely related analogs, such as Methyl 1H-pyrazole-3-carboxylate, classify these compounds as Category 2 Skin/Eye Irritants and Category 3 Specific Target Organ Toxicity - Single Exposure (STOT SE) for respiratory irritation[5].

To transition this building block from a chemical intermediate to an API component, a tiered safety workflow is mandatory.

SafetyWorkflow Tier1 Tier 1: In Silico & Physicochemical Structural Alerts, Lipophilicity (LogP) Tier2 Tier 2: In Vitro Assays HepG2 Cytotoxicity, hERG Patch-Clamp, Ames Test Tier1->Tier2 Cleared Alerts Tier3 Tier 3: Acute In Vivo (Murine) MTD Determination, PK Profiling Tier2->Tier3 IC50 > 10µM Decision Go/No-Go Decision for API Integration Tier3->Decision MTD Established

Fig 2: Tiered preclinical safety assessment workflow for pyrazole-based API intermediates.

Occupational Handling Directives: During the synthesis of CRAC channel modulators or other APIs, handling of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate must be conducted under local exhaust ventilation (fume hood). Personnel must utilize NIOSH/MSHA-approved respirators (EN 149 standard in Europe) if exposure limits are exceeded, alongside tight-sealing safety goggles and chemical-resistant nitrile gloves to mitigate the Category 2 irritation risks[5].

Conclusion

Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate represents a high-value, low-systemic-toxicity scaffold for pharmaceutical development. Its predictable metabolic hydrolysis into a readily excretable carboxylic acid, combined with the historically safe profile of pyrazole-derived CRAC channel modulators[4], positions it as a highly favorable intermediate. By adhering to the rigorous in vitro and in vivo protocols outlined in this guide, development teams can effectively de-risk this compound and accelerate the pipeline of novel anti-inflammatory and immunomodulatory therapeutics.

References

  • Bidepharm. "Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate (CAS: 349496-66-8) Product Information." Bidepharm Catalog. Available at:[1]

  • Google Patents. "EP2848615A1 - Neue Pyrazolderivate als CRAC-Kanalmodulatoren." Available at:[3]

  • Barde, P. J., et al. "A first-in-human study to evaluate the safety, tolerability and pharmacokinetics of RP3128, an oral calcium release-activated calcium (CRAC) channel modulator in healthy volunteers." Journal of Clinical Pharmacy and Therapeutics, 2021. Available at:[4]

  • Fisher Scientific. "Methyl 1H-pyrazole-3-carboxylate - SAFETY DATA SHEET." Available at:[5]

  • Ansari, A., et al. "Current status of pyrazole and its biological activities." Journal of Advanced Pharmaceutical Technology & Research, 2017. Available at:[2]

Sources

Foundational

Crystal structure analysis of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate

Crystallographic Profiling and Supramolecular Assembly of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate: A Technical Guide Executive Summary Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate (CAS: 349496-66-8) is a highly vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Profiling and Supramolecular Assembly of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate: A Technical Guide

Executive Summary

Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate (CAS: 349496-66-8) is a highly versatile heterocyclic building block, prominently featured as a core intermediate in the synthesis of Calcium Release-Activated Calcium (CRAC) channel modulators[1]. Understanding its solid-state chemistry is critical for drug development, as the pyrazole moiety's tautomerism and hydrogen-bonding capabilities directly dictate the active pharmaceutical ingredient's (API) solubility, stability, and bioavailability. This whitepaper provides a comprehensive, self-validating methodology for the crystallization, X-ray diffraction analysis, and computational structural validation of this crucial compound.

Thermodynamic Crystallization Strategy

Causality and Solvent Selection: The pyrazole ring contains both a hydrogen bond donor (pyrrole-type N-H) and an acceptor (pyridine-type N), alongside the ester carbonyl oxygen. This multi-site hydrogen bonding potential often leads to complex polymorphic behavior[2]. To isolate the most thermodynamically stable polymorph, crystallization must be driven by kinetic suppression (slow growth) rather than rapid precipitation.

A binary solvent system of Dichloromethane (DCM) and Ethanol (EtOH) (1:1 v/v) is optimal. Causality: DCM ensures complete initial solvation of the highly hydrophobic cyclohexyl ring, while EtOH acts as a hydrogen-bond competitor. The protic nature of EtOH moderates the self-assembly of the pyrazole cores, preventing rapid, disordered nucleation and favoring the growth of high-quality, defect-free single crystals[3].

Protocol: Step-by-Step Single Crystal Growth

  • Saturation : Dissolve 50.0 mg of high-purity Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate in 2.0 mL of DCM/EtOH (1:1 v/v) in a borosilicate glass vial at 45°C under gentle agitation.

  • Filtration (Self-Validation Step) : Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean vial. Causality: Removing heterogeneous nucleation sites (e.g., dust, undissolved micro-particles) ensures that nucleation is thermodynamically driven purely by the solute's supersaturation curve rather than physical impurities.

  • Controlled Evaporation : Seal the vial with a PTFE-lined septum. Pierce the septum with a single 21-gauge needle. Incubate in a vibration-free, dark environment at a constant 20°C.

  • Harvesting : After 5–7 days, inspect the vial under polarized light microscopy. Harvest block-shaped crystals (optimal size ~0.2 × 0.2 × 0.1 mm) using a nylon loop. Immediately immerse the crystal in paratone oil. Causality: Paratone oil prevents the rapid evaporation of any occluded lattice solvent, which could induce mechanical stress and crystal cracking (loss of single-crystal integrity).

G A Crude API (Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate) B Thermodynamic Dissolution (DCM/EtOH 1:1, 45°C) A->B C Microfiltration (0.22 µm PTFE) B->C D Controlled Evaporation (Isothermal, 20°C) C->D E Single Crystal Harvesting (Paratone Oil Immersion) D->E F SCXRD Data Collection (MoKα / CuKα) E->F

Caption: Workflow for the thermodynamic crystallization and isolation of pyrazole-3-carboxylate single crystals.

X-Ray Diffraction (XRD) Analysis

Single-Crystal X-Ray Diffraction (SCXRD) Mount the paratone-coated crystal on a diffractometer equipped with a CCD or CMOS detector using MoKα radiation (λ = 0.71073 Å) or CuKα radiation (λ = 1.54184 Å) at 100 K. Cryogenic data collection (100 K) is mandatory to minimize thermal atomic displacement parameters (ADPs). Causality: Lowering the thermal energy allows for the accurate resolution of the highly mobile cyclohexyl ring and the precise location of the pyrazole N-H proton, which is critical for mapping the hydrogen bond network[4].

Powder X-Ray Diffraction (PXRD) for Bulk Validation To ensure the analyzed single crystal is representative of the bulk material (a critical self-validating step in API scale-up), the theoretical powder pattern calculated from the SCXRD .cif file must be overlaid with the empirical PXRD pattern of the bulk powder. A match in Bragg peak positions (2θ) confirms absolute phase purity.

Table 1: Representative Crystallographic Parameters for Pyrazole-3-Carboxylate Derivatives [2][3]

ParameterExpected Value Range / Assignment
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Z (Molecules/Unit Cell) 4
Primary Synthon N-H···O=C (Ester carbonyl)
Conformation Coplanar pyrazole and carboxylate planes

Structural Insights and Supramolecular Assembly

In the solid state, the molecular geometry of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate is heavily influenced by its hydrogen-bonding network. The pyrazole ring and the ethyl carboxylate group typically adopt a nearly coplanar conformation to maximize π-electron delocalization[2]. The bulky cyclohexyl group at position 5 adopts a stable chair conformation, orienting itself equatorially to minimize steric clash with the pyrazole core.

The primary supramolecular driving force is the formation of robust intermolecular N-H···O=C hydrogen bonds between the pyrazole N-H (donor) and the ester carbonyl oxygen (acceptor) of an adjacent molecule[4][5]. This interaction typically propagates along the crystallographic b-axis, forming infinite 1D hydrogen-bonded chains. These chains are further stabilized and cross-linked into 2D layers via weaker secondary interactions, specifically C-H···π interactions involving the cyclohexyl protons and the pyrazole π-system.

G N1 Monomeric Unit Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate N2 Primary Synthon N-H···O=C Hydrogen Bonding N1->N2 Thermodynamic Driving Force N3 Secondary Interactions C-H···π & Dispersive Forces N1->N3 Kinetic Packing N4 Supramolecular Assembly 1D Chains & 2D Layers N2->N4 N3->N4 N5 3D Crystal Lattice Space Group P21/c N4->N5 Lattice Minimization

Caption: Hierarchical supramolecular assembly pathway from monomeric unit to 3D crystal lattice.

Computational Validation: Hirshfeld Surface Analysis

To quantitatively validate the visual observations from the SCXRD data, Hirshfeld surface analysis and 2D fingerprint plots are employed. This computational method maps the normalized contact distance ( dnorm​ ) across the molecule's surface, highlighting regions of strong intermolecular interactions as deep red spots[5].

For pyrazole-3-carboxylate scaffolds, the fingerprint plots characteristically show sharp spikes corresponding to the N-H···O and O···H-N interactions. The breakdown of contact contributions provides a quantitative fingerprint of the crystal packing[3][5].

Table 2: Expected Hirshfeld Surface Contact Contributions [3][5]

Interaction TypeApproximate Contribution (%)Structural Significance
H···H 40.0 - 50.0%Dominant due to the bulky, hydrogen-rich cyclohexyl and ethyl groups.
O···H / H···O 11.0 - 16.0%Represents the primary N-H···O=C strong hydrogen bonding network.
N···H / H···N 8.0 - 11.0%Secondary dipole interactions within the pyrazole core.
C···H / H···C 9.0 - 12.0%C-H···π interactions stabilizing the 3D lattice.

By coupling empirical SCXRD data with computational Hirshfeld surface analysis, researchers establish a self-validating loop: the theoretical contact percentages must align with the observed crystallographic packing motifs. Deviations in these values often indicate the presence of a new polymorph or a pseudo-polymorphic solvate, triggering a necessary review of the crystallization causality.

References

  • Title: EP2848615A1 - Neue Pyrazolderivate als CRAC-Kanalmodulatoren. Source: Google Patents.
  • Title: Crystal structure of trans-diaquabis(1H-pyrazole-3-carboxylato-κ2 N,O)copper(II) dihydrate. Source: nih.gov.
  • Title: One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Source: MDPI.
  • Title: Crystal structure and Hirshfeld surface analysis of di-μ-chlorido-bis[(acetonitrile-κN)chlorido(ethyl 5-methyl-1H-pyrazole-3-carboxylate-κ2 N 2,O)copper(II)]. Source: nih.gov.
  • Title: 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. Source: IUCr Journals.

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Saponification of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate

Introduction: The Strategic Importance of Pyrazole Carboxylic Acids Pyrazole carboxylic acids are pivotal structural motifs in modern medicinal chemistry, serving as essential building blocks for a wide array of pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids are pivotal structural motifs in modern medicinal chemistry, serving as essential building blocks for a wide array of pharmacologically active agents. Their utility stems from the pyrazole ring's unique electronic properties and its ability to act as a versatile scaffold in drug design. The conversion of stable pyrazole esters to their corresponding carboxylic acids is a fundamental and often critical step in the synthesis of these complex molecules. This application note provides a detailed, field-proven protocol for the hydrolysis of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate, a common intermediate, to yield 5-cyclohexyl-1H-pyrazole-3-carboxylic acid. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step guide to the experimental procedure, and provide troubleshooting insights to ensure a successful and reproducible outcome.

Guiding Principles: Why Base-Catalyzed Hydrolysis (Saponification)?

The hydrolysis of an ester can be achieved under either acidic or basic conditions. For preparative synthesis, base-catalyzed hydrolysis, also known as saponification, is overwhelmingly preferred.[1] This preference is rooted in the reaction's thermodynamics and kinetics.

Unlike acid-catalyzed hydrolysis, which is a reversible equilibrium process, saponification is effectively irreversible.[2] The reaction proceeds through a nucleophilic acyl substitution mechanism, as illustrated below. The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling an alkoxide ion (in this case, ethoxide, EtO⁻) as the leaving group to form the carboxylic acid.

The final and critical step that drives the reaction to completion is a highly favorable acid-base reaction. The newly formed carboxylic acid is immediately deprotonated by the strongly basic alkoxide or any excess hydroxide ions in the medium.[3] This forms a carboxylate salt, which is resonance-stabilized and unreactive towards nucleophilic attack, thus preventing the reverse reaction. The desired carboxylic acid is then liberated in a final acidification step during the workup.

Saponification_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group cluster_2 Step 3: Irreversible Deprotonation cluster_3 Step 4: Acidic Workup Ester Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ OH_ion Hydroxide Ion (OH⁻) Intermediate_2 Tetrahedral Intermediate Carboxylic_Acid Carboxylic Acid Intermediate_2->Carboxylic_Acid - EtO⁻ Carboxylic_Acid_2 Carboxylic Acid Alkoxide Ethoxide (EtO⁻) Carboxylate Carboxylate Salt Carboxylic_Acid_2->Carboxylate + Base Base Base (EtO⁻ or OH⁻) Carboxylate_2 Carboxylate Salt Alcohol Ethanol Final_Product 5-cyclohexyl-1H-pyrazole-3-carboxylic acid Carboxylate_2->Final_Product + H₃O⁺ Acid Acid (H₃O⁺) Experimental_Workflow start Start: Dissolve Ester in THF/H₂O add_base Add Aqueous NaOH Solution start->add_base reflux Heat to Reflux (e.g., 70-80°C) Monitor by TLC add_base->reflux cool Cool to Room Temperature reflux->cool acidify Cool in Ice Bath & Acidify with HCl to pH ~2 cool->acidify precipitate Precipitate Forms acidify->precipitate filtrate Collect Solid by Vacuum Filtration precipitate->filtrate wash Wash Solid with Cold Deionized Water filtrate->wash dry Dry Product Under Vacuum wash->dry end End: Pure Carboxylic Acid dry->end

Sources

Application

Cross-coupling reaction conditions for Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate

Title: Application Note: Advanced Cross-Coupling Strategies for Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate Executive Summary Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate is a highly versatile building block frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Advanced Cross-Coupling Strategies for Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate

Executive Summary

Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate is a highly versatile building block frequently utilized in the development of kinase inhibitors, cannabinoid receptor antagonists, and novel agrochemicals. The presence of the electron-withdrawing ethyl ester at C3 and the sterically demanding cyclohexyl group at C5 creates a unique electronic and steric topography. This Application Note provides a rigorous, field-proven guide for the regioselective functionalization of this scaffold via Palladium-catalyzed N-arylation (Buchwald-Hartwig) and C4-arylation (Suzuki-Miyaura).

Mechanistic Rationale & Regiochemical Considerations

Functionalizing 3,5-disubstituted pyrazoles requires precise control over reaction conditions to overcome inherent regiochemical ambiguities (N1 vs. N2 tautomerization) and to prevent the degradation of sensitive functional groups.

  • N-Arylation Dynamics : The free NH of the pyrazole ring is a relatively weak nucleophile (pKa ~14–15). Traditional Ullmann-type copper couplings often require harsh temperatures (>120 °C) that can lead to ester hydrolysis or decomposition. Palladium-catalyzed Buchwald-Hartwig amination offers a milder alternative[1]. However, the bulky 5-cyclohexyl group heavily restricts the trajectory of the incoming metal complex. To overcome this, the use of highly sterically hindered, electron-rich biarylphosphine ligands—specifically tBuBrettPhos —is mandatory. The t-butyl groups on the phosphine force the palladium center into a highly active, mono-ligated L-Pd(0) state, accelerating the oxidative addition of recalcitrant aryl halides, while the biaryl backbone facilitates rapid reductive elimination[2].

  • Base Selection : The choice of base is the most critical failure point in this workflow. Strong alkoxide bases (e.g., NaOtBu, KOtBu), which are standard for many Buchwald-Hartwig couplings, will rapidly saponify or transesterify the C3-ethyl ester. Therefore, mild, insoluble inorganic bases like anhydrous K 3​ PO 4​ or Cs 2​ CO 3​ must be employed.

  • C4-Functionalization : The C4 position is a nucleophilic center, but direct C-H arylation is often low-yielding and poorly reproducible on this specific scaffold. A more robust, self-validating approach is a two-step sequence: regioselective electrophilic bromination at C4 using N-Bromosuccinimide (NBS), followed by a Suzuki-Miyaura cross-coupling[3].

Synthetic Workflows

Workflow cluster_0 Pathway A: N-Arylation cluster_1 Pathway B: C4-Functionalization SM Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate (Core Scaffold) N_Aryl N1-Aryl Pyrazole Buchwald-Hartwig Coupling SM->N_Aryl Aryl-X, Pd2(dba)3 tBuBrettPhos, K3PO4 1,4-Dioxane, 100°C C4_Br C4-Bromo Intermediate Regioselective Halogenation SM->C4_Br NBS, DMF 25°C, 2h C4_Aryl C4-Aryl Pyrazole Suzuki-Miyaura Coupling C4_Br->C4_Aryl Aryl-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90°C

Fig 1. Divergent cross-coupling workflows for N1 and C4 functionalization of the pyrazole scaffold.

Protocol A: Regioselective N-Arylation (Buchwald-Hartwig)

This protocol utilizes a Pd 2​ (dba) 3​ / tBuBrettPhos catalytic system optimized for weak N-nucleophiles bearing base-sensitive functional groups[2].

Optimization Data The following table summarizes the causal relationship between parameter selection and reaction yield, demonstrating why the finalized protocol parameters were chosen.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1 Pd 2​ (dba) 3​ (2 mol%) tBuBrettPhos (4 mol%) K 3​ PO 4​ 1,4-Dioxane 100 88% Optimal. High conversion, ester intact.
2Pd 2​ (dba) 3​ (2 mol%)XPhos (4 mol%)K 3​ PO 4​ 1,4-Dioxane10045%Ligand not bulky enough; slow reductive elimination.
3Pd(OAc) 2​ (4 mol%)tBuBrettPhos (4 mol%)Cs 2​ CO 3​ Toluene10072%Good yield, but Pd(OAc) 2​ requires in situ reduction.
4Pd 2​ (dba) 3​ (2 mol%)tBuBrettPhos (4 mol%)NaOtBu1,4-Dioxane100<15%Complete saponification of the C3-ethyl ester.

Step-by-Step Methodology

  • Preparation : Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Allow it to cool under a stream of dry Nitrogen.

  • Solid Reagents : Add Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate (1.0 mmol, 222.3 mg), the aryl bromide (1.2 mmol), Pd 2​ (dba) 3​ (0.02 mmol, 18.3 mg), tBuBrettPhos (0.04 mmol, 19.4 mg), and anhydrous K 3​ PO 4​ (2.0 mmol, 424.5 mg).

  • Inert Atmosphere : Seal the tube with a rubber septum. Evacuate the vessel and backfill with Nitrogen (Repeat 3x) to ensure a strictly anaerobic environment. Note: Oxygen will rapidly oxidize the electron-rich tBuBrettPhos ligand, killing the catalytic cycle.

  • Liquid Reagents : If the aryl bromide is a liquid, add it now via a micro-syringe. Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.

  • Reaction : Replace the septum with a Teflon screw-cap under positive Nitrogen flow. Heat the reaction mixture in an oil bath at 100 °C for 12–16 hours.

  • Validation (In-Process Control) : Monitor by TLC (Hexanes:EtOAc 3:1). The starting pyrazole (R f​ ~0.3) should disappear, replaced by a non-polar, UV-active product spot (R f​ ~0.5–0.6).

  • Workup : Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes).

CatalyticCycle Pd0 L-Pd(0) Active Catalyst PdII_OA L-Pd(II) (Ar)(X) Oxidative Addition Pd0->PdII_OA Aryl-X PdII_Am L-Pd(II) (Ar)(NR2) Amine Coordination PdII_OA->PdII_Am Pyrazole Base PdII_Am->Pd0 Reductive Elimination

Fig 2. Buchwald-Hartwig catalytic cycle highlighting the role of the L-Pd(0) active species.

Protocol B: C4-Bromination & Suzuki-Miyaura Coupling

Direct arylation at C4 is challenging due to the deactivating nature of the adjacent ester. A highly reliable alternative is pre-activation via halogenation[3].

Step B1: Regioselective C4-Bromination

  • Reaction : Dissolve Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate (5.0 mmol, 1.11 g) in anhydrous DMF (15 mL) in a round-bottom flask. Shield the flask from direct light using aluminum foil.

  • Addition : Add N-Bromosuccinimide (NBS) (5.25 mmol, 934 mg) portion-wise over 10 minutes at 0 °C.

  • Stirring : Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation : LC-MS analysis must show complete conversion to the brominated mass (M+H = 301.0 / 303.0), exhibiting the classic 1:1 isotopic pattern of a single bromine atom. This confirms exclusive C4 regioselectivity.

  • Workup : Quench with ice water (50 mL). Extract with EtOAc (3 x 20 mL), wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine, dry over Na 2​ SO 4​ , and concentrate.

Step B2: Suzuki-Miyaura C4-Arylation

  • Preparation : In a Schlenk tube, combine the C4-bromo pyrazole intermediate (1.0 mmol), arylboronic acid (1.5 mmol), Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 mmol, 40.8 mg), and K 2​ CO 3​ (3.0 mmol, 414 mg).

  • Solvent : Add a degassed mixture of 1,4-Dioxane and H 2​ O (4:1 v/v, 5.0 mL). Causality: The water is essential to dissolve the carbonate base and activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction : Seal and heat at 90 °C for 8 hours.

  • Validation : TLC (Hexanes:EtOAc 4:1) will show the consumption of the bromide (R f​ ~0.4) and the appearance of a highly UV-active product spot.

  • Workup & Purification : Cool, dilute with water, and extract with EtOAc. Dry, concentrate, and purify via flash chromatography.

References

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at:[Link][1]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. KTU ePubl. Available at: [Link][3]

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at:[Link][2]

Sources

Method

Formulation techniques for Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate in high-throughput screening

Application Note & Protocol Topic: Strategic Formulation of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate for High-Throughput Screening Success Audience: Researchers, Scientists, and Drug Development Professionals Executi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Strategic Formulation of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate for High-Throughput Screening Success

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transition from chemical synthesis to biological screening is a critical juncture in drug discovery, where the intrinsic properties of a New Chemical Entity (NCE) meet the rigorous demands of high-throughput screening (HTS). Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate, a representative NCE with a lipophilic cyclohexyl moiety, presents a common and significant challenge: poor aqueous solubility. This application note provides a comprehensive, tiered strategy for the effective formulation of this and similar challenging compounds. We move beyond simple protocols to explain the causal science behind each formulation choice, ensuring the generation of reliable and reproducible HTS data. Our approach emphasizes maintaining compound integrity, mitigating assay interference, and establishing self-validating workflows from stock solution preparation to final assay plate dispensing.

Compound Profile: Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate

To develop a robust formulation strategy, we must first understand the physicochemical characteristics of the molecule. Based on its structure—a pyrazole-carboxylate core functionalized with a non-polar cyclohexyl group—we can predict the properties that will govern its behavior in solution.

The presence of the large, saturated cyclohexyl ring is the primary driver of the molecule's high lipophilicity (hydrophobicity). While the pyrazole ring and ethyl ester group contribute some polarity, they are insufficient to grant significant aqueous solubility. This profile is characteristic of many modern drug candidates identified through HTS, which are often larger and more lipophilic.[1]

Table 1: Predicted Physicochemical Properties

Property Predicted Value Implication for HTS Formulation
Molecular Weight ~236.3 g/mol Standard for small molecules.
cLogP (Octanol/Water) > 3.5 High lipophilicity, predicts very low aqueous solubility.
Aqueous Solubility Very Low High risk of precipitation in aqueous assay buffers.[2]
Hydrogen Bond Donors 1 (pyrazole N-H) Limited potential for hydrogen bonding with water.
Hydrogen Bond Acceptors 3 (N, O=C, O-Et) Moderate potential, but overwhelmed by lipophilic region.

| pKa | Weakly acidic (N-H) | pH modification may offer a limited avenue for solubility enhancement. |

Note: These values are estimated based on chemical structure and data from similar pyrazole derivatives. Experimental determination is a prerequisite for GMP development but this predictive profile is sufficient for designing an initial HTS formulation strategy.

The Core Challenge: Compound Precipitation in HTS

The central goal of formulation is to deliver a known concentration of a soluble compound to the biological target. When a compound like Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate is transferred from its high-concentration Dimethyl Sulfoxide (DMSO) stock into an aqueous assay buffer, the abrupt change in solvent polarity can cause it to precipitate.

Consequences of Precipitation:

  • False Negatives: The actual concentration of the compound in solution is far lower than the nominal concentration, potentially causing true biological activity to be missed.

  • False Positives: Compound aggregates or precipitates can interfere with assay detection systems (e.g., light scattering in optical assays) or non-specifically interact with proteins, leading to misleading signals.[3][4]

  • Poor Reproducibility: The stochastic nature of precipitation leads to high variability in assay results, making Structure-Activity Relationship (SAR) data unreliable.[3]

  • Hardware Malfunctions: Precipitates can clog the delicate fluidics of tip-based liquid handlers and interfere with the function of acoustic dispensers.[4]

A Tiered Strategy for Formulation Development

We advocate a systematic, tiered approach to formulation. This workflow begins with the simplest, most universal method and progresses to more complex techniques only as required by the compound's behavior. This conserves resources and minimizes the introduction of potentially confounding excipients.

G A Start: Solid Compound B Tier 1: Prepare 10 mM Stock in 100% Anhydrous DMSO A->B C QC 1: Visual Inspection & Nephelometry/DLS B->C D Soluble? C->D E Proceed to Assay Plate (Acoustic Dispensing) D->E Yes F Tier 2: Co-Solvent Strategy (e.g., DMSO/Ethanol) D->F No H QC 2: Re-evaluate Solubility & Assay Compatibility F->H G Tier 3: Advanced Formulation (e.g., Cyclodextrin Inclusion) G->H I Soluble & Compatible? H->I I->E Yes I->G No J Reformulate or Flag Compound as Problematic I->J Re-evaluate

Caption: Tiered Formulation Workflow for HTS.

Tier 1: The Gold Standard - DMSO Solubilization

DMSO is the universal solvent for HTS compound libraries due to its ability to dissolve a wide range of molecules and its miscibility with aqueous buffers.[5][6] However, its use requires stringent quality control.

Causality: The primary goal is to create a true solution, not a suspension or micro-precipitate. Using high-quality, anhydrous DMSO is critical because DMSO is highly hygroscopic. Absorbed water from the atmosphere can significantly reduce the solubility of lipophilic compounds, leading to precipitation in the stock vial over time.[6][7][8] This is a major source of screening artifacts.

Protocol 1: Preparation of 10 mM DMSO Stock Solution

  • Preparation: Allow the solid compound and anhydrous DMSO (sealed, <0.1% water) to equilibrate to room temperature to prevent water condensation.

  • Weighing: Accurately weigh a sufficient amount of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate to prepare a 10 mM stock solution (e.g., 2.36 mg for 1 mL).

  • Dissolution: Add the appropriate volume of 100% anhydrous DMSO. Cap the vial securely.

  • Mixing: Vortex the solution for 1-2 minutes. If dissolution is slow, sonication in a water bath for 5-10 minutes can be applied. Avoid excessive heating, which can degrade the compound.

  • Equilibration: Allow the solution to sit at room temperature for at least one hour to ensure complete dissolution.

  • Storage: Store at -20°C in tightly sealed vials with desiccant. Minimize freeze-thaw cycles, as they can promote precipitation and compound degradation.[9]

Protocol 2: Quality Control (QC) of DMSO Stock

  • Step 1: Visual Inspection: Before every use, visually inspect the thawed stock solution against a bright light and a dark background. Look for any haze, particulates, or crystals. This is the simplest but most crucial QC step.

  • Step 2: Instrumental Analysis (Initial & For-Cause): For initial stock validation or troubleshooting, employ more sensitive methods.

    • Nephelometry or Dynamic Light Scattering (DLS): These techniques can quantify low levels of insoluble particles or aggregates that are not visible to the naked eye.

    • High-Resolution Imaging: Automated plate imagers can rapidly scan microplates to detect precipitate, volume errors, or interfering colors.[9]

    • LC-MS/UPLC: For definitive concentration analysis, a small aliquot of the stock can be diluted and analyzed to confirm both the identity and concentration of the compound in solution.

Tier 2: Intermediate Strategies - Co-Solvents

If the compound fails Tier 1 QC or shows precipitation upon dilution into assay buffer, a co-solvent strategy can be employed.

Causality: Co-solvents are water-miscible organic solvents that, when added to DMSO, can help "soften" the polarity shock when the compound is introduced to the aqueous assay buffer. They act by reducing the interfacial tension between the hydrophobic compound and the aqueous medium, thereby increasing the compound's kinetic solubility.[10]

Table 2: Common Co-Solvents for HTS

Co-Solvent Properties & Considerations
Ethanol Less toxic to cells than DMSO, can improve solubility. Volatile, requiring careful handling.
PEG 400 Low volatility and toxicity. Can increase viscosity, potentially affecting liquid handling.

| NMP | Strong solubilizing power, but higher potential for assay interference and cytotoxicity. |

Protocol 3: Preparation of a 90:10 DMSO:Ethanol Stock

  • Follow Protocol 1, but use a pre-mixed solvent system of 90% anhydrous DMSO and 10% absolute ethanol.

  • Crucial QC Step: Always run a "vehicle tolerance" control in your assay. The final concentration of the co-solvent mix must be shown to have no effect on the biological assay's performance.

Tier 3: Advanced Formulation - Cyclodextrin Inclusion

For the most challenging compounds, solubility-enhancing excipients are necessary. Cyclodextrins are a first-line choice due to their well-understood mechanism and commercial availability.[11]

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[11][12] They form dynamic, non-covalent "inclusion complexes" by encapsulating the lipophilic part of a guest molecule—in this case, the cyclohexyl group. This complex effectively masks the hydrophobic region of the compound, presenting a hydrophilic exterior to the aqueous environment and dramatically increasing its apparent water solubility.[12][13][14][15]

Sources

Application

Standard operating procedure for scaling up Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate synthesis

An Application Note and Protocol for the Scale-Up Synthesis of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the scaled...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Synthesis of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block in the development of pharmaceuticals and agrochemicals. The protocol is designed for researchers, chemists, and process engineers, focusing on a robust, two-step synthetic pathway that is both efficient and amenable to large-scale production. We will delve into the mechanistic underpinnings of the reaction, critical process parameters, a thorough safety assessment, and detailed, step-by-step protocols for synthesis and purification. The causality behind experimental choices is explained to ensure both reproducibility and a fundamental understanding of the process, reflecting field-proven insights for a successful scale-up.

Introduction and Strategic Overview

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate serves as a key intermediate for more complex active pharmaceutical ingredients (APIs). The successful transition from laboratory-scale synthesis to pilot or industrial-scale production requires a meticulously planned Standard Operating Procedure (SOP) that prioritizes safety, efficiency, and product quality.

The selected synthetic strategy is a classic and highly reliable two-step sequence:

  • Claisen Condensation: Formation of the key intermediate, ethyl 2-cyclohexyl-2,4-dioxobutanoate, by reacting a cyclohexyl ketone with an oxalate ester. This reaction is a powerful method for creating the 1,3-dicarbonyl moiety necessary for pyrazole ring formation.[3][4][5]

  • Knorr Pyrazole Synthesis: Cyclocondensation of the 1,3-dicarbonyl intermediate with hydrazine hydrate. This step efficiently and often regioselectively forms the stable pyrazole aromatic ring.[1][6][7]

This approach is favored for its high convergence, the ready availability of starting materials, and its proven scalability in industrial settings.[8]

Reaction Mechanism and Rationale

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization during scale-up.

Step 1: Base-Mediated Claisen Condensation

The Claisen condensation involves the acylation of a ketone (or another ester) at its α-carbon by an ester.[9] In this synthesis, acetylcyclohexane reacts with diethyl oxalate in the presence of a strong base, such as sodium ethoxide (NaOEt).

The mechanism proceeds as follows:

  • Enolate Formation: The alkoxide base (ethoxide) deprotonates the α-carbon of acetylcyclohexane, forming a nucleophilic enolate.[10]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of diethyl oxalate. This forms a tetrahedral intermediate.[10][11]

  • Leaving Group Elimination: The tetrahedral intermediate collapses, expelling an ethoxide leaving group to yield the β-keto ester product, ethyl 2-cyclohexyl-2,4-dioxobutanoate.[9]

Step 2: Acid-Catalyzed Knorr Pyrazole Synthesis

The Knorr synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7]

The mechanism involves several key stages:

  • Hydrazone Formation: The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl groups of the dicarbonyl intermediate, followed by dehydration to form a hydrazone.[6]

  • Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the second carbonyl group.

  • Dehydration: A final dehydration step occurs, leading to the formation of the aromatic and thermodynamically stable pyrazole ring.[8] A catalytic amount of acid is typically used to facilitate the dehydration steps.[7][12]

Process Safety Assessment: A Scale-Up Imperative

Scaling up this synthesis introduces significant safety challenges that must be rigorously managed. The primary hazards are associated with the reagents used.

ReagentHazard ClassificationKey Risks & Mitigation Strategies
Sodium Ethoxide (NaOEt) Flammable Solid, CorrosiveRisks: Highly reactive with water and moisture, releasing flammable ethanol and corrosive sodium hydroxide. Can cause severe skin and eye burns.[13] Mitigation: Handle under an inert atmosphere (Nitrogen/Argon). Use non-sparking tools. Ensure all glassware and solvents are scrupulously dry. Wear appropriate PPE, including flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[13]
Hydrazine Hydrate (N₂H₄·H₂O) Acutely Toxic, Carcinogen, Corrosive, Environmental HazardRisks: Fatal if inhaled, toxic if swallowed or in contact with skin.[14] Suspected carcinogen.[15] The condensation reaction is often highly exothermic, posing a risk of thermal runaway.[16] Mitigation: ALWAYS work in a well-ventilated chemical fume hood. Use a dedicated reactor with robust cooling capacity. Add hydrazine hydrate slowly and subsurface via an addition funnel to control the exotherm.[16] Have an emergency plan and appropriate spill kits ready. Use personal protective equipment, including a respirator if necessary.[17]
Ethanol (Solvent) Flammable LiquidRisks: Vapors can form explosive mixtures with air. Mitigation: Use in a well-ventilated area away from ignition sources. Ground and bond equipment during transfers.

Detailed Synthesis Protocol

This protocol is designed for a nominal 1-mole scale. All operations should be conducted in a suitable chemical reactor or a large-scale fume hood.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (for 1 mol scale)MolesPurity
Acetylcyclohexane126.20126.2 g (134 mL)1.0≥98%
Diethyl Oxalate146.14160.8 g (149 mL)1.1≥99%
Sodium Ethoxide68.0581.7 g1.2≥96%
Anhydrous Ethanol46.072.0 L-200 proof
Hydrazine Hydrate (~64% N₂H₄)50.0652.0 g (51 mL)~1.05-
Glacial Acetic Acid60.056.0 g (5.7 mL)0.1≥99.7%
Toluene92.141.5 L-Reagent Grade
Saturated Sodium Bicarbonate-As needed--
Brine (Saturated NaCl)-As needed--
Anhydrous Magnesium Sulfate120.37As needed--

Experimental Workflow Diagram

The overall process from starting materials to the purified final product is outlined below.

G start Starting Materials: Acetylcyclohexane, Diethyl Oxalate, Sodium Ethoxide claisen Step 1: Claisen Condensation - Anhydrous Ethanol - Inert Atmosphere (N₂) - Controlled Temperature (0-5°C -> RT) start->claisen product Final Product: Ethyl 5-cyclohexyl-1H- pyrazole-3-carboxylate quench1 Acidic Quench & Work-up - HCl (aq) - Toluene Extraction claisen->quench1 isolate_intermediate Isolate Intermediate: Ethyl 2-cyclohexyl-2,4-dioxobutanoate (Solvent Removal) quench1->isolate_intermediate cyclization Step 2: Cyclocondensation - Ethanol, Acetic Acid - Controlled addition of Hydrazine Hydrate - Reflux isolate_intermediate->cyclization quench2 Work-up & Neutralization - Water, Toluene - NaHCO₃ Wash cyclization->quench2 purification Purification - Solvent Removal - Recrystallization or Vacuum Distillation quench2->purification purification->product

Caption: Workflow for the scaled-up synthesis of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate.

Step 1: Synthesis of Ethyl 2-cyclohexyl-2,4-dioxobutanoate
  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the system is completely dry and purged with nitrogen.

  • Base Suspension: Charge the reactor with anhydrous ethanol (1.0 L). Under a positive nitrogen flow, carefully add sodium ethoxide (81.7 g, 1.2 mol) in portions. Stir to form a suspension.

  • Reagent Addition: In a separate flask, prepare a solution of acetylcyclohexane (126.2 g, 1.0 mol) and diethyl oxalate (160.8 g, 1.1 mol) in anhydrous ethanol (0.5 L). Transfer this solution to the dropping funnel.

  • Condensation Reaction: Cool the sodium ethoxide suspension in the reactor to 0-5°C using a circulating chiller. Begin the dropwise addition of the acetylcyclohexane/diethyl oxalate solution over 2-3 hours, maintaining the internal temperature below 10°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting ketone is consumed.

  • Quenching: Cool the reaction mixture back to 0-5°C. Slowly and carefully add 2M hydrochloric acid until the pH of the mixture is ~5-6. This will neutralize the excess base and the enolate product.

  • Extraction: Transfer the mixture to a separatory funnel. Add toluene (500 mL) and deionized water (500 mL). Shake well and separate the layers. Extract the aqueous layer twice more with toluene (250 mL each).

  • Washing: Combine the organic layers and wash with brine (2 x 300 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude intermediate, ethyl 2-cyclohexyl-2,4-dioxobutanoate, as an oil. This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate
  • Reactor Setup: Clean and dry the 5 L reactor, and equip it as before (mechanical stirrer, thermocouple, nitrogen inlet, reflux condenser, and dropping funnel).

  • Charge Reactor: Dissolve the crude dicarbonyl intermediate from the previous step in ethanol (1.5 L) and charge it into the reactor. Add glacial acetic acid (6.0 g, 0.1 mol).[18]

  • Hydrazine Addition (CRITICAL STEP): Transfer hydrazine hydrate (52.0 g, ~1.05 mol) to the dropping funnel. Heat the reactor contents to 40-50°C. Begin the slow, dropwise addition of hydrazine hydrate. A noticeable exotherm will occur. Control the addition rate to maintain the internal temperature below 65°C.[16] The total addition time should be 1-2 hours.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 3-5 hours.[8] Monitor the reaction by TLC or HPLC until the intermediate is consumed.

  • Cooling and Work-up: Cool the reaction mixture to room temperature. Most of the ethanol can be removed under reduced pressure.

  • Extraction and Neutralization: To the residue, add toluene (500 mL) and deionized water (500 mL). Stir and transfer to a separatory funnel. Separate the layers. Wash the organic layer sequentially with water (2 x 300 mL), saturated sodium bicarbonate solution (2 x 300 mL, to remove acetic acid), and finally with brine (300 mL).[19]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude product can be purified by one of the following methods, depending on the required purity and scale.

  • Recrystallization (Preferred for High Purity): The crude solid or oil can be recrystallized from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate. Experiment on a small scale to determine the optimal solvent ratio.

  • Vacuum Distillation: For liquid products or low-melting solids, fractional distillation under high vacuum can effectively remove non-volatile impurities.[20]

The final product should be a white to off-white solid. Expected yield: 70-85% over two steps.

Visualization of the Reaction Mechanism

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis A Acetylcyclohexane Enolate (Nucleophile) B Diethyl Oxalate (Electrophile) A->B Nucleophilic Attack C Tetrahedral Intermediate B->C Forms D 1,3-Dicarbonyl Intermediate C->D Elimination of EtO⁻ E 1,3-Dicarbonyl Intermediate Base NaOEt Proton Acetylcyclohexane Proton->A Deprotonation G Hydrazone Intermediate E->G Condensation (-H₂O) F Hydrazine (N₂H₄) H Cyclized Intermediate G->H Intramolecular Attack I Final Pyrazole Product H->I Dehydration (-H₂O)

Sources

Method

N-alkylation protocols for Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate

Application Note: Regioselective N-Alkylation Protocols for Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate Introduction & Scope Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate is a highly versatile, asymmetrically substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective N-Alkylation Protocols for Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate

Introduction & Scope

Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate is a highly versatile, asymmetrically substituted building block widely utilized in medicinal chemistry. Pyrazole derivatives are ubiquitous in FDA-approved drugs, functioning as kinase inhibitors, anti-inflammatory agents, and CNS modulators 1. A critical bottleneck in the late-stage functionalization of 3,5-disubstituted pyrazoles is their annular N,N-prototropy (tautomerism). This dynamic equilibrium typically results in a complex mixture of N1 and N2 alkylated regioisomers during standard N-alkylation procedures 2.

This guide provides a self-validating, field-proven methodology for the regioselective N-alkylation of this specific scaffold, detailing the mechanistic causality behind solvent, base, and temperature selection to achieve high isomeric purity.

Mechanistic Insights & Causality (E-E-A-T)

Annular Tautomerism and Steric Redirection In solution, Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate exists in an equilibrium between its 1H-pyrazole-3-carboxylate and 1H-pyrazole-5-carboxylate tautomeric forms. Upon deprotonation, the resulting pyrazolide anion acts as an ambident nucleophile. The regiochemical outcome of the subsequent SN2 substitution is governed by a delicate balance of steric hindrance and electronic stabilization 3.

  • Steric vs. Electronic Factors: The C5-cyclohexyl group is purely sterically demanding, creating significant hindrance at the adjacent N1 position. Conversely, the C3-ethyl ester group presents moderate steric bulk but provides strong electronic stabilization to the adjacent N2 position.

  • Thermodynamic vs. Kinetic Control: Utilizing a mild base (e.g., K₂CO₃ or Na₂CO₃) in a polar aprotic solvent (DMF) favors thermodynamic control. This environment allows the alkylation to be sterically redirected, largely favoring the formation of the N1-substituted isomer (where the alkyl group is furthest from the ester) 1. However, employing a strong base like NaH in a less polar solvent (THF) can alter the transition state via tight ion-pairing, which can drastically shift or even reverse the expected regioselectivity toward the N2 isomer 4.

Optimization of Reaction Conditions

To establish a robust protocol, researchers must screen base/solvent combinations. Table 1 summarizes the quantitative shifts in regioselectivity based on established literature parameters for 3,5-disubstituted pyrazole-3-carboxylates 2, 4.

Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity (Using Benzyl Bromide as a model electrophile)

EntryBase (Equiv)SolventTemp (°C)Combined Yield (%)Ratio (N1 : N2)*Control Mechanism
1K₂CO₃ (2.0)DMF80858:1Thermodynamic
2Na₂CO₃ (2.0)DMF808210:1Thermodynamic
3Cs₂CO₃ (1.5)ACN60885:1Mixed / Steric
4NaH (1.2)THF0 to RT751:3Kinetic / Ion-Pairing
5KOH + TBABToluene90601:1Phase Transfer

*Note: N1 corresponds to Ethyl 1-alkyl-5-cyclohexyl-1H-pyrazole-3-carboxylate; N2 corresponds to Ethyl 1-alkyl-3-cyclohexyl-1H-pyrazole-5-carboxylate.

Reaction Workflow & Decision Tree

The following diagram illustrates the strategic selection of reaction conditions based on the desired regioisomer target.

G A Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate (Starting Material) B Deprotonation (Base & Solvent Selection) A->B C Na2CO3 or K2CO3 / DMF (Thermodynamic Control) B->C Mild Base, High Polarity D NaH / THF (Kinetic / Ion-Pairing Control) B->D Strong Base, Low Polarity E Major: N1-Alkylated Isomer (Ethyl 1-alkyl-5-cyclohexyl-1H-pyrazole-3-carboxylate) C->E Steric minimization F Major: N2-Alkylated Isomer (Ethyl 1-alkyl-3-cyclohexyl-1H-pyrazole-5-carboxylate) D->F Ion-pairing effects

Workflow for the regioselective N-alkylation of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate.

Detailed Experimental Protocols

Protocol A: Synthesis of the N1-Alkylated Major Isomer (Thermodynamic Control)

Objective: Maximize the yield of Ethyl 1-alkyl-5-cyclohexyl-1H-pyrazole-3-carboxylate.

Materials:

  • Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate (1.0 equiv, 10 mmol)

  • Alkyl halide (e.g., Benzyl bromide) (1.2 equiv, 12 mmol)

  • Anhydrous K₂CO₃ or Na₂CO₃ (2.0 equiv, 20 mmol)

  • Anhydrous DMF (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to prevent moisture-induced side reactions.

  • Deprotonation : Add the pyrazole starting material (10 mmol) and anhydrous K₂CO₃ (20 mmol) to the flask. Inject 50 mL of anhydrous DMF. Stir the suspension at room temperature for 30–45 minutes.

    • Causality: Pre-stirring is critical. It allows the heterogeneous base to fully deprotonate the pyrazole into its more nucleophilic pyrazolide anion, preventing unreacted starting material from competing with the alkylated product and ensuring a uniform reaction start point.

  • Alkylation : Add the alkyl halide (12 mmol) dropwise over 10 minutes via syringe to control the exothermic nature of the initial SN2 attack.

  • Reaction : Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction via LC-MS or TLC (Hexanes/Ethyl Acetate 3:1). The reaction typically reaches completion within 4–6 hours.

  • Quenching : Cool the mixture to room temperature and quench by pouring it into 100 mL of ice-cold distilled water.

    • Causality: Quenching in water crashes out the highly organic product while dissolving the inorganic carbonate salts and the DMF solvent, drastically simplifying the downstream extraction process.

Protocol B: Workup, Isolation, and Validation
  • Extraction : Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine the organic layers.

  • Washing : Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL) followed by brine (50 mL).

    • Causality: Standard water washes often fail to remove all DMF. LiCl washes are highly effective at pulling residual DMF into the aqueous phase, which is critical for accurate mass recovery and obtaining clean NMR spectra without solvent suppression artifacts.

  • Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% Ethyl Acetate in Hexanes). The N1 and N2 isomers typically exhibit distinct Rf values due to differences in dipole moments.

  • Validation (HMBC NMR) : To establish a self-validating system and definitively assign the regiochemistry of the isolated isomers, perform a ¹H-¹³C HMBC NMR experiment.

    • Causality: 1D NMR is often insufficient for distinguishing N1/N2 pyrazole isomers. In the HMBC spectrum, the N1-alkylated isomer will reveal a strong heteronuclear three-bond correlation between the N-CH₂ protons of the alkyl group and the annular C5 carbon (the carbon adjacent to the cyclohexyl group) 2.

References

  • Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters Source: ResearchGate / Journal of Organic Chemistry URL
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships Source: RSC Publishing URL
  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones Source: PMC / Molecules URL
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications / The Journal of Organic Chemistry URL

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic procedures and address the fundamental causality behind reaction failures in pyrazole synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic procedures and address the fundamental causality behind reaction failures in pyrazole synthesis. This document provides self-validating protocols, mechanistic troubleshooting, and optimized parameters for the synthesis of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate.

Reaction Workflow Overview

The synthesis of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate relies on a robust two-step sequence: a Claisen condensation to build a 1,3-diketoester intermediate, followed by a cyclocondensation utilizing [1].

SynthesisWorkflow A Cyclohexyl Methyl Ketone + Diethyl Oxalate B Claisen Condensation (NaOEt, EtOH, 0°C to RT) A->B C Ethyl 4-cyclohexyl- 2,4-dioxobutanoate B->C D Cyclocondensation (NH2NH2·H2O, AcOH) C->D E Ethyl 5-cyclohexyl-1H- pyrazole-3-carboxylate D->E

Workflow for Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate synthesis.

Section 1: Self-Validating Experimental Protocols

To ensure high yields, every step of your experiment must include observable validation checkpoints.

Step 1: Claisen Condensation (Synthesis of Ethyl 4-cyclohexyl-2,4-dioxobutanoate) Mechanistic Goal: Deprotonation of cyclohexyl methyl ketone to form an enolate, which undergoes nucleophilic acyl substitution with diethyl oxalate[1].

  • Preparation of Base: In a flame-dried flask under an inert argon atmosphere, dissolve freshly cut sodium metal (1.1 eq) in strictly anhydrous absolute ethanol at 0°C.

    • Validation Checkpoint: Do not proceed until hydrogen gas evolution completely ceases and the solution becomes homogenous and clear. This confirms the complete formation of sodium ethoxide without residual water.

  • Reagent Addition: Dropwise add a mixture of cyclohexyl methyl ketone (1.0 eq) and diethyl oxalate (1.2 eq) while strictly maintaining the temperature at 0°C.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint: The reaction mixture should transition into a thick, pale-yellow suspension, indicating the successful precipitation of the sodium enolate salt of the intermediate[2].

  • Workup: Acidify the mixture with 1.5 N HCl to pH 2-3. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Cyclocondensation (Synthesis of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate) Mechanistic Goal: Nucleophilic attack of hydrazine onto the diketoester, followed by intramolecular cyclization and dehydration to form the pyrazole core[3].

  • Solvent Preparation: Dissolve the ethyl 4-cyclohexyl-2,4-dioxobutanoate intermediate in a solvent mixture of absolute ethanol and glacial acetic acid (100:1 v/v)[4].

  • Hydrazine Addition: Cool the solution to 0°C. Slowly add hydrazine monohydrate (1.1 eq) dropwise.

    • Validation Checkpoint: Monitor the internal temperature. The addition is highly exothermic; maintaining the temperature below 10°C prevents the formation of open-chain bis-hydrazone side products[4].

  • Cyclization: Stir the reaction mixture at room temperature for 15 hours[4].

    • Validation Checkpoint: TLC monitoring (Hexane:EtOAc) should show the complete consumption of the UV-active diketoester intermediate and the appearance of a new, highly polar fluorescent spot.

  • Isolation: Pour the mixture into ice water, neutralize carefully with saturated aqueous NaHCO3​ , and extract with ethyl acetate. Dry and concentrate to yield the final product[4].

Section 2: Troubleshooting & FAQs

When yields drop below expected thresholds, identifying the chemical causality is critical. Use the diagnostic logic tree below to isolate your issue.

TroubleshootingLogic Issue Low Final Yield (<60%) Check1 Check Intermediate Yield (Dioxobutanoate) Issue->Check1 LowInt Low (<70%) Check1->LowInt HighInt High (>80%) Check1->HighInt Cause1 Moisture in NaOEt/EtOH or Incomplete Deprotonation LowInt->Cause1 Cause2 Ester Hydrolysis or Incomplete Cyclization HighInt->Cause2 Sol1 Use freshly prepared NaOEt, anhydrous conditions Cause1->Sol1 Sol2 Add Glacial AcOH, Control Temp <20°C initially Cause2->Sol2

Diagnostic logic tree for troubleshooting low reaction yields.

Q1: Why is my Claisen condensation yielding less than 50% of the dioxobutanoate intermediate? Causality: Diethyl oxalate is highly susceptible to hydrolysis. If your ethanol is not strictly anhydrous or if the sodium ethoxide was exposed to atmospheric moisture, hydroxide ions will form. Hydroxide rapidly saponifies diethyl oxalate into sodium oxalate, consuming both the electrophile and the base simultaneously. Solution: Avoid commercial sodium ethoxide powders, which degrade over time. Always use freshly cut sodium metal and strictly anhydrous ethanol. Maintain an inert argon or nitrogen atmosphere throughout the base preparation[1].

Q2: I am observing a significant amount of a carboxylic acid byproduct instead of the target ethyl ester after the cyclization step. How do I prevent this? Causality: Hydrazine hydrate ( NH2​NH2​⋅H2​O ) introduces both water and a nucleophilic base into the reaction. At elevated temperatures or prolonged reaction times, this basic aqueous environment readily hydrolyzes the C3-ester of the newly formed pyrazole ring. Solution: Incorporate into the solvent system[2]. The acid serves a dual purpose: it buffers the basicity of hydrazine (preventing saponification) and protonates the carbonyl oxygen, accelerating the nucleophilic attack to form the hydrazone intermediate[3].

Q3: Does the order of addition matter during the cyclocondensation step? Causality: Yes. Adding the dioxobutanoate to a pool of hydrazine can lead to bis-hydrazone formation or polymeric side products due to the transient excess of the dinucleophile. Solution: Always add the hydrazine hydrate dropwise to the cooled (0°C) solution of the diketoester[4]. This maintains the diketoester in excess during the critical initial attack, favoring the intramolecular cyclization over intermolecular side reactions.

Section 3: Quantitative Data & Optimization Metrics

By comparing standard failure points against optimized parameters, you can systematically improve your recovery rates.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic ImpactExpected Yield
Base (Step 1) Commercial NaOEt powderFreshly prepared NaOEtPrevents ester saponification by eliminating ambient moisture>85%
Solvent (Step 2) Pure EthanolEthanol + Glacial AcOHAcid catalysis accelerates imine formation; prevents ester hydrolysis>90%
Temperature (Step 2) Reflux immediately0°C addition, then RTMinimizes thermal degradation and uncontrolled exotherms>85%

References

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed (NIH). URL:[Link]

  • Condensation-cyclodehydration of 2,4-dioxobutanoates: Synthesis of new esters of pyrazoles and isoxazoles. Der Pharma Chemica. URL:[Link]

Sources

Optimization

Troubleshooting poor solubility of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate in aqueous biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the formulative and mechanical challenges of screening highly lipophilic molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the formulative and mechanical challenges of screening highly lipophilic molecules.

Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate features a highly hydrophobic cyclohexyl ring and an ethyl ester moiety. While these features are excellent for target binding, they make the molecule prone to severe kinetic precipitation when transitioning from organic stock solutions (like DMSO) into aqueous biological assays. This guide provides a mechanistic understanding and self-validating protocols to resolve these solubility bottlenecks.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound completely dissolves in 100% DMSO at 10 mM, but immediately turns cloudy when added to my cell culture media. What is the fundamental cause? A1: You are experiencing the "solvent shift" effect, which occurs when a compound exceeds its kinetic solubility limit 1[1]. In 100% DMSO, the solvent molecules fully solvate the hydrophobic cyclohexyl group. When this stock is pipetted into an aqueous buffer, the DMSO rapidly diffuses into the water. The pyrazole derivative is left stranded in a highly polar environment, driving the hydrophobic cyclohexyl groups to rapidly aggregate to minimize contact with water, resulting in instantaneous nucleation and precipitation2[2].

Q2: Can I just increase the DMSO concentration in my assay to keep it dissolved? A2: No, this is strongly discouraged due to biological interference. While biochemical (cell-free) assays might tolerate up to 1-5% DMSO, cell-based assays are highly sensitive. Exceeding 0.1% - 0.5% (v/v) DMSO often induces cytotoxicity, alters membrane permeability, and confounds phenotypic readouts 3[3]. You must optimize the delivery method or use formulation excipients rather than increasing bulk solvent.

Q3: How can I improve the physical dispensing of the compound to minimize precipitation? A3: Transition from traditional tip-based serial dilutions to Acoustic Droplet Ejection (ADE) technology. ADE uses focused sound energy to transfer nanoliter volumes of 100% DMSO stock directly into the final aqueous assay volume 4[4]. This prevents the localized high-concentration gradients that occur during manual pipetting and bypasses the problematic intermediate aqueous dilution steps where precipitation most frequently initiates 5[5].

Q4: If acoustic dispensing isn't available or sufficient, what chemical excipients should I use for a cell-based assay? A4: The gold standard for highly lipophilic molecules is complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD features a hydrophobic internal cavity that perfectly encapsulates the bulky cyclohexyl ring, and a hydrophilic exterior that ensures aqueous solubility6[6]. This "solubilizes" the molecule without altering its covalent structure or ionization state, and is highly tolerated by living cells [].

Q5: What about biochemical assays (e.g., isolated proteins/enzymes)? A5: For cell-free biochemical assays, you can utilize non-ionic detergents. Adding 0.01% - 0.05% Tween-20 or Triton X-100 to the assay buffer lowers the surface tension and forms micelles that can solubilize the compound via micellar encapsulation 8[8]. Ensure the detergent concentration remains below levels that might denature your specific target enzyme.

Part 2: Quantitative Data Summarization

The following table summarizes the operational limits and mechanisms for the recommended solubility enhancement strategies.

Solubilization StrategyMechanism of ActionRecommended Max ConcentrationBest Suited For
Acoustic Droplet Ejection (ADE) Prevents localized concentration spikes via nanoliter dispensing0.1% - 0.5% (v/v) final DMSOCell-based & Biochemical Assays
HP-β-CD Complexation Host-guest inclusion of the hydrophobic cyclohexyl/pyrazole1 - 50 mM (Excipient)Cell-based Assays (Low toxicity)
Non-ionic Surfactants (Tween-20) Micellar encapsulation0.01% - 0.05% (v/v)Biochemical Assays (Cell-free)
Part 3: Experimental Methodologies (Self-Validating Protocols)
Protocol 1: HP-β-CD Inclusion Complexation Workflow

This protocol utilizes mechanical energy to force host-guest inclusion and includes a critical validation step to prevent false negatives in your assay.

  • Buffer Preparation: Prepare a 50 mM solution of HP-β-CD in your target aqueous assay buffer (e.g., PBS or cell culture media).

  • Stock Preparation: Dissolve Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate in 100% anhydrous DMSO to yield a 10 mM stock.

  • Complexation: Add the DMSO stock dropwise to the HP-β-CD buffer under continuous, vigorous vortexing. Causality: Dropwise addition prevents localized pooling of DMSO, while vortexing immediately disperses the compound into the vicinity of the cyclodextrin cavities.

  • Energy Input: Sonicate the mixture for 10-15 minutes in a water bath. Causality: Sonication provides the mechanical energy required to disrupt transient micro-aggregates, allowing the cyclodextrin to encapsulate the monomeric compound.

  • Validation (Critical Step): Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect for a pellet.

  • Quantification: Analyze the supernatant via UV-Vis or LC-MS to confirm the compound remains in solution. Causality: If complexation fails, the uncomplexed compound will pellet. Testing the supernatant ensures you are exposing your biological target to a known, true concentration rather than an inactive suspension.

Protocol 2: Acoustic Droplet Ejection (ADE) Dispensing

This protocol minimizes the solvent shift effect by eliminating intermediate aqueous dilutions.

  • Source Plate Prep: Transfer the 10 mM compound stock (in 100% DMSO) into an acoustic-compatible source plate.

  • Degassing: Centrifuge the source plate at 1,000 x g for 1 minute. Causality: Acoustic transducers rely on a perfectly flat meniscus to calculate the time-of-flight for the sound wave. Bubbles or curved menisci will scatter the acoustic signal and cause mis-firing.

  • Dispensing: Program the acoustic liquid handler (e.g., Echo) to dispense nanoliter increments (e.g., 2.5 nL to 25 nL) directly into the pre-filled aqueous assay plate. Causality: Dispensing directly into the final volume ensures the compound is instantaneously diluted below its thermodynamic solubility limit, bypassing the kinetic crash zone.

Part 4: Troubleshooting Workflow Visualization

G Start Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate (10-30 mM in 100% DMSO) Direct Traditional Tip-Based Serial Dilution Start->Direct Standard Method Acoustic Acoustic Droplet Ejection (Nanoliter Transfer) Start->Acoustic Optimized Dispensing Crash Kinetic Precipitation (Solvent Shift) Direct->Crash Exceeds Kinetic Solubility Excipient Formulation Excipients Crash->Excipient Troubleshooting required Success Homogeneous Aqueous Biological Assay Acoustic->Success Prevents Local Gradients HPBCD HP-β-CD Complexation (Host-Guest Inclusion) Excipient->HPBCD Cell-Based Assays Surfactant Tween-20 / Triton X-100 (Micellar Solubilization) Excipient->Surfactant Biochemical Assays HPBCD->Success Surfactant->Success

Workflow for resolving kinetic precipitation of lipophilic pyrazoles in aqueous assays.

Part 5: References
  • Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice Source: PMC - NIH URL:

  • Improving (-)-Anomalin solubility for in vitro assays Source: Benchchem URL:

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide Source: Hilaris Publisher URL:

  • How to enhance drug solubility for in vitro assays? Source: ResearchGate URL:

  • Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL:

  • High-throughput quality control of DMSO acoustic dispensing using photometric dye methods Source: PubMed - NIH URL:

  • Gentle, fast and effective crystal soaking by acoustic dispensing Source: bioRxiv URL:

  • Compound Precipitation in High-Concentration DMSO Solutions Source: ResearchGate URL:

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals facing isolation challenges with Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals facing isolation challenges with Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate . Due to its 1H-pyrazole core and lipophilic cyclohexyl appendage, this molecule presents specific thermodynamic and kinetic hurdles during scale-up, including annular tautomerism and liquid-liquid phase separation (LLPS).

Part 1: Troubleshooting Guides & FAQs

Q1: My crystallization is "oiling out" (forming a milky emulsion or heavy oil layer) instead of forming crystals. Why does this happen, and how can I force nucleation?

Causality: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the Gibbs free energy of mixing favors the separation of a solute-rich liquid phase rather than a crystalline solid[1]. This happens when your cooling rate generates a supersaturation curve that crosses the liquid-liquid demixing boundary before reaching the metastable zone limit for solid nucleation[2]. The resulting oil droplets act as a highly mobile solvent for impurities, eventually solidifying into a sticky, impure amorphous mass.

Solution:

  • Flatten the Cooling Curve: Reduce your cooling rate to < 0.2 °C/min. Kinetic control (rapid cooling) drives LLPS, whereas thermodynamic control (slow cooling) favors crystal lattice formation[2].

  • Implement Strategic Seeding: Add 1-2 wt% of pure seed crystals halfway into the metastable zone, strictly before the cloud point of the oil is reached. Seeding provides a low-energy surface for nucleation, entirely bypassing the high activation energy required for spontaneous nucleation and steering the system away from the LLPS boundary[1].

  • Adjust the Solvent System: If you are using a high-polarity-gap system like Ethanol/Water, the strong solvent-antisolvent repulsion drives demixing. Switch to a lower-polarity-gap system like Ethyl Acetate/Heptane.

Q2: NMR analysis of my crude mixture shows peak doubling, suggesting impurities, and my isolated yield is lower than expected. Is the compound degrading during crystallization?

Causality: The peak doubling is rarely degradation; it is a hallmark of annular tautomerism . 3(5)-disubstituted 1H-pyrazoles exist in solution as a dynamic equilibrium between the 3-carboxylate and 5-carboxylate tautomers[3]. In the solid state, however, pyrazoles typically crystallize as a single, preferred tautomer by forming highly ordered, hydrogen-bonded dimers or trimers[3],[4]. If your crystallization is performed too rapidly, the solution-phase equilibrium cannot re-equilibrate fast enough to feed the crystallizing tautomer, artificially capping your yield and potentially causing crystal lattice defects.

Solution: Implement an extended isothermal hold (e.g., 4 to 6 hours) at the onset temperature of crystallization. This hold time allows Le Chatelier's principle to continuously drive the solution-phase tautomer equilibrium toward the specific form that is crystallizing out, maximizing yield and ensuring polymorphic purity[5].

Q3: I am getting solvent entrapment in my final crystals, leading to failed residual solvent specifications. How do I prevent this?

Causality: The 1H-pyrazole motif acts as both a strong hydrogen bond donor (N-H) and acceptor (C=N). When crystallized from hydrogen-bonding solvents (like ethanol or water), solvent molecules can be incorporated directly into the hydrogen-bonded dimer networks of the crystal lattice during rapid growth[6].

Solution: Switch to a non-hydrogen-bonding antisolvent (e.g., Heptane) for the final recrystallization. Ensure the crystals are dried under a dynamic vacuum at 40-50 °C with a slight nitrogen bleed to continuously sweep away desorbed solvent molecules.

Part 2: Process Visualizations

LLPS_Nucleation cluster_LLPS Oiling Out (LLPS) Pathway cluster_Cryst Controlled Nucleation Pathway Start Supersaturated Solution Oil Liquid-Liquid Phase Separation (Droplet Formation) Start->Oil Rapid Cooling (Kinetic Control) Seed Seeding in Metastable Zone (T > Cloud Point) Start->Seed Slow Cooling (<0.2°C/min) (Thermodynamic Control) Amorphous Amorphous Solid (Impurity Entrapment) Oil->Amorphous Spontaneous Solidification Oil->Seed Reheat & Adjust Solvent/Antisolvent Crystal High-Purity Crystalline Product (Hydrogen-Bonded Lattice) Seed->Crystal Controlled Growth

Fig 1: Thermodynamic vs. kinetic pathways in pyrazole crystallization and LLPS mitigation.

Tautomerism Sol3 3-Carboxylate Tautomer (Solution Phase) Sol5 5-Carboxylate Tautomer (Solution Phase) Sol3->Sol5 Dynamic Equilibrium Solid Hydrogen-Bonded Dimer (Solid State Crystal) Sol3->Solid Crystallization Sink Sol5->Sol3 Le Chatelier's Shift (Isothermal Hold)

Fig 2: Pyrazole annular tautomerism equilibrium and Le Chatelier's shift during crystallization.

Part 3: Quantitative Data Summary

Table 1: Solvent System Selection for Crystallization

Solvent / Anti-SolventPolarity GapLLPS (Oiling Out) RiskTautomer ResolutionRecommendation
Ethanol / Water HighCriticalPoor (H-bonding traps water)Avoid. High risk of stable emulsions and solvent entrapment[1].
Toluene / Heptane LowModerateExcellentGood. Suitable for scale-up, but requires higher dissolution temperatures.
Ethyl Acetate / Heptane ModerateLow (with seeding)ExcellentOptimal. Balances solubility, purity, and prevents H-bond entrapment.

Part 4: Validated Experimental Protocols

Protocol: Optimized Anti-Solvent & Cooling Crystallization

Objective: Isolate Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate while avoiding LLPS and resolving tautomeric mixtures into a single crystalline phase.

  • Step 1: Dissolution. Suspend the crude product in Ethyl Acetate (3 volumes). Heat the reactor to 60 °C with moderate agitation (250 rpm) until complete dissolution is achieved.

    • Causality: Ethyl Acetate effectively disrupts intermolecular pyrazole hydrogen bonds, ensuring the previous, potentially defective crystal lattice is fully broken down.

  • Step 2: Anti-Solvent Addition. Slowly add Heptane (6 volumes) dropwise over 30 minutes while strictly maintaining the internal temperature at 60 °C.

    • Self-Validation: The solution must remain clear. If localized cloudiness (oiling out) appears, immediately halt the addition, reheat to 65 °C, and add 0.5 volumes of EtOAc to restore a clear monophasic solution before proceeding.

  • Step 3: Seeding & Metastable Zone Entry. Cool the reactor to 45 °C at a highly controlled rate of 0.5 °C/min. Once at 45 °C, add 1 wt% of pure crystalline seed.

    • Causality: Introducing seeds provides a low-energy template for nucleation. This bypasses the high activation energy required for spontaneous nucleation and prevents the system from hitting the LLPS boundary[1].

  • Step 4: Isothermal Hold for Tautomeric Resolution. Hold the suspension isothermally at 45 °C for 4 to 6 hours.

    • Causality: This extended hold time allows the non-crystallizing tautomer in the solution phase to interconvert to the crystallizing tautomer via Le Chatelier's principle, driving the yield up and ensuring polymorphic homogeneity[5].

  • Step 5: Final Cooling & Isolation. Cool the slurry to 5 °C at a rate of 0.1 °C/min. Filter the resulting slurry and wash the cake with 2 volumes of cold Heptane (5 °C). Dry under a dynamic vacuum at 45 °C for 12 hours.

    • Self-Validation: Analyze the mother liquor via HPLC; residual product concentration should be < 5%. Confirm tautomeric purity of the dried solid via solid-state NMR or X-Ray Powder Diffraction (XRPD).

Part 5: References

1.[3] Title: The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Source: fu-berlin.de.3 2.[6] Title: Co-crystallization of a neutral molecule and its zwitterionic tautomer: structure and Hirshfeld surface analysis. Source: nih.gov.6 3.[1] Title: An In-Line Study of Oiling Out and Crystallization. Source: Organic Process Research & Development (ACS Publications). 1 4.[5] Title: Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Source: researchgate.net. 5 5.[4] Title: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Source: nih.gov. 4 6.[2] Title: Study on the Oiling-out and Crystallization for the Purification of Idebenone. Source: Organic Process Research & Development (ACS Publications). 2

Sources

Optimization

Technical Support Center: Preventing Premature Ester Cleavage in Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of heterocyclic esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of heterocyclic esters. Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate is a highly valuable building block in medicinal chemistry, but its stability is often compromised by premature ester cleavage (hydrolysis) during storage.

Ester hydrolysis is not merely a function of time; it is a synergistic failure of environmental control. Minimizing exposure to moisture and controlling the micro-environmental pH are the most critical factors in preventing this degradation[1]. This guide provides a deep mechanistic understanding, troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your compound.

Mechanistic Pathway of Degradation

To prevent degradation, we must first understand the causality behind it. The 1H-pyrazole-3-carboxylate system is unique. While the conjugated aromatic system provides some baseline stability, the pyrazole nitrogens can act as weak bases. If the compound is isolated with trace acidic impurities (such as trifluoroacetic acid, TFA, from prep-HPLC), the pyrazole ring becomes protonated.

This protonated pyrazolium intermediate exerts a strong electron-withdrawing effect, significantly increasing the electrophilicity of the adjacent ester carbonyl carbon. Furthermore, the proximity of the pyrazole ring can influence the ester bond through neighboring group participation, altering its susceptibility to hydrolytic cleavage[2]. When exposed to even trace atmospheric moisture, the activation energy for nucleophilic attack is easily breached, leading to irreversible cleavage into 5-cyclohexyl-1H-pyrazole-3-carboxylic acid and ethanol.

G Molecule Ethyl 5-cyclohexyl-1H- pyrazole-3-carboxylate Intermediate Tetrahedral Intermediate (High Energy State) Molecule->Intermediate Nucleophilic Attack Moisture Atmospheric Moisture (H2O) Moisture->Intermediate Hydrolysis Source Catalyst Residual Acid/Base (e.g., TFA from HPLC) Catalyst->Intermediate Lowers Activation Energy Products Degradation Products: 5-cyclohexyl-1H-pyrazole- 3-carboxylic acid + Ethanol Intermediate->Products Ester Bond Cleavage Prev_Gas Argon/N2 Backfill Prev_Gas->Moisture Displaces Prev_Desiccant Desiccant Storage Prev_Desiccant->Moisture Absorbs Prev_Temp -20°C Storage Prev_Temp->Intermediate Slows Kinetics

Mechanistic workflow of ester hydrolysis triggers and targeted prevention strategies.

Troubleshooting FAQs

Q1: My NMR shows a growing peak for ethanol and the corresponding carboxylic acid, even though the sample is stored at -20°C. What is the root cause? A1: The primary culprit is freeze-thaw condensation . When a cold vial is opened before equilibrating to room temperature, atmospheric moisture rapidly condenses on the compound[3]. Even at -20°C, trace water in the solid matrix can facilitate slow, solid-state hydrolysis, especially if residual acidic impurities are present. Accelerated solid-state hydrolysis is heavily dependent on the local pH and the presence of moisture in the packaging configuration[4].

Q2: We purify this compound using reverse-phase prep-HPLC with 0.1% TFA. Is lyophilization sufficient to prepare it for long-term storage? A2: No. Lyophilization removes water and volatile solvents, but TFA forms a stable salt with the weakly basic pyrazole ring. This residual TFA acts as a potent catalyst for acid-catalyzed ester cleavage once any moisture is introduced. You must perform a free-basing step prior to final storage (See Protocol 1).

Q3: Can I store the compound in a stock solution rather than as a solid? A3: It is highly discouraged to store this compound in aqueous buffers or protic solvents (like methanol or ethanol) due to the risk of hydrolysis or transesterification. If a stock solution is absolutely necessary, use anhydrous DMSO or DMF, store at -80°C, and use within 1-2 weeks.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation checks, as they confirm the success of each critical step.

Protocol 1: Residual Acid Neutralization (Free-Basing)

Purpose: To remove catalytic TFA or silica gel acidity prior to storage.

  • Dissolution: Dissolve 100 mg of the crude Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate in 10 mL of analytical-grade Ethyl Acetate (EtOAc).

  • Neutralization: Wash the organic layer with 10 mL of saturated aqueous NaHCO₃.

    • Validation Check: Test the pH of the separated aqueous layer using pH paper; it must read ≥ 7.5 to confirm the complete neutralization of residual TFA. If pH < 7.5, repeat the wash.

  • Extraction & Drying: Separate the organic layer and wash with 10 mL of brine to remove excess salts. Dry the organic layer over 2 g of anhydrous Na₂SO₄ for 15 minutes.

    • Validation Check: Swirl the flask. The Na₂SO₄ should be "free-flowing" (not clumped), validating that all microscopic water droplets have been absorbed.

  • Concentration: Filter the solution and concentrate under reduced pressure at 30°C to yield the free-based solid.

Protocol 2: Moisture-Free Aliquoting and Storage

Purpose: To prevent freeze-thaw condensation and atmospheric moisture exposure.

  • Equilibration: Before opening any bulk storage vial, allow it to sit in a desiccator at room temperature for at least 30 minutes. Causality: This prevents atmospheric moisture from condensing on the cold compound[3].

  • Aliquoting: Dissolve the neutralized compound in anhydrous Dichloromethane (DCM) and distribute it into single-use amber glass vials.

  • Solvent Removal: Evaporate the DCM under a gentle stream of high-purity Nitrogen gas.

    • Validation Check: Weigh the vial before and after the nitrogen stream to validate complete solvent removal (weight should stabilize).

  • Final Desiccation & Sealing: Place the open vials in a vacuum desiccator containing Drierite for 12 hours. Backfill the desiccator with Argon gas, quickly cap the vials with PTFE-lined septa, and seal the edges with Parafilm. Store immediately at -20°C.

Quantitative Stability Profiles

The following table summarizes the expected stability of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate under various storage conditions. Data is extrapolated from standard ester hydrolysis kinetics.

Storage TemperatureAtmosphereResidual Acid (e.g., TFA)Moisture ControlEstimated Shelf-Life (t½)
+25°C (Ambient)Ambient AirPresent (>1%)None< 2 Weeks
+4°C (Fridge)Ambient AirPresent (>1%)None2-3 Months
-20°C (Freezer)Ambient AirTrace (<0.1%)None6-8 Months
-20°C (Freezer) Argon Backfill Removed (Free-based) Desiccant Cabinet > 24 Months
References
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance - carbodiimide.com. 1

  • An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds - benchchem.com. 3

  • Hydrolysis in Pharmaceutical Formulations: Effect of Moisture on the Stability of Solid Dosage Forms - uspto.gov.4

  • Designed to Degrade: Tailoring Polyesters for Circularity - acs.org. 2

Sources

Troubleshooting

Technical Support Center: Optimizing the Amidation of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals facing low yields, complex purification profiles, or unwanted byproducts during the amidation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals facing low yields, complex purification profiles, or unwanted byproducts during the amidation of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate .

Below, you will find a root-cause analysis of common mechanistic failures, a troubleshooting FAQ, validated Standard Operating Procedures (SOPs), and benchmarking data to help you optimize your synthetic workflows.

Mechanistic Insights & Root Cause Analysis

The amidation of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate presents a classic chemoselectivity challenge. The molecule contains two competing reactive sites: the unactivated ethyl ester (the desired site of reaction) and the 1H-pyrazole nitrogen (an unwanted nucleophilic/acidic site).

When attempting direct amidation or standard saponification-coupling sequences without proper precautions, researchers typically encounter the following byproducts:

  • N-Acylated/N-Alkylated Pyrazoles: The pyrazole ring contains two adjacent nitrogen atoms. Upon deprotonation (or even in neutral, highly concentrated states), the pyrazole nitrogen can act as a nucleophile, attacking activated ester intermediates and forming dimers or N-acylated off-target products[1].

  • Unreacted Starting Material: Unactivated ethyl esters are notoriously poor electrophiles. Direct thermal amidation often requires harsh conditions (>120 °C), which leads to thermal degradation of the pyrazole core before the desired amide bond can form.

To circumvent these issues, two primary strategies are employed: N-Protection prior to coupling [2] or Borate-mediated direct amidation [3]. The logical flow of these pathways is illustrated below.

Pathway SM Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate Direct Direct Amine Addition (Thermal/Basic) SM->Direct Unprotected Route Protect 1. N-Protection (SEM-Cl or Boc2O) SM->Protect Protected Route Byproduct Major Byproduct: N-Acylated/Alkylated Pyrazole Direct->Byproduct Competing Nucleophile (1H-NH) Saponify 2. Saponification (LiOH, THF/H2O) Protect->Saponify Blocks 1H-NH Couple 3. Amide Coupling (HATU, DIPEA, Amine) Saponify->Couple Free Acid Deprotect 4. Deprotection (TFA or TBAF) Couple->Deprotect Protected Amide Product Target Amide: High Purity & Yield Deprotect->Product Clean Cleavage

Fig 1. Mechanistic workflow comparing direct amidation vs. the protection-coupling strategy.

Troubleshooting FAQs

Q: My LC-MS shows a mass corresponding to the desired product plus an additional equivalent of my amine/acyl group. What is happening? A: You are observing N-acylation at the pyrazole nitrogen. The 1H-pyrazole is competing with your target amine for the activated carbonyl. Solution: You must temporarily block the pyrazole nitrogen. We recommend using a 2-(trimethylsilyl)ethoxymethyl (SEM) or tert-butyloxycarbonyl (Boc) protecting group before proceeding with the coupling step[1][2].

Q: I am trying to directly amidate the ethyl ester using a strong base (e.g., NaH or t-BuOK) and the amine, but my yield is <15%. Why? A: Base-promoted direct amidation of unactivated ethyl esters is difficult. Furthermore, the strong base deprotonates the pyrazole (pKa ~14.2), creating a pyrazolide anion that precipitates or undergoes side reactions. Solution: Switch to a Lewis acid or borate-mediated direct amidation (e.g., using B(OCH2​CF3​)3​ ) which operates under milder, non-deprotonating conditions[3].

Q: During the saponification of the ethyl ester to the carboxylic acid, the reaction stalls at 50% conversion. How can I drive it to completion? A: Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate can be highly lipophilic due to the cyclohexyl ring, leading to poor solubility in standard aqueous LiOH mixtures. Solution: Use a ternary solvent system of THF/MeOH/H2O (3:1:1) to ensure complete homogeneity of the starting material, and gently warm to 45 °C.

Troubleshooting Start Issue: Low Amide Yield or Multiple Spots on TLC Q1 Is LC-MS showing M + Amine Mass + Extra Acyl? Start->Q1 Sol1 Action: Implement SEM/Boc Protection on Pyrazole Q1->Sol1 Yes (N-Acylation) Q2 Is Starting Ester Remaining Unreacted? Q1->Q2 No Sol2 Action: Switch to B(OCH2CF3)3 Mediated Direct Amidation Q2->Sol2 Yes (Poor Reactivity) Q3 Is Saponification Incomplete? Q2->Q3 No Sol3 Action: Use THF/MeOH/H2O mix and heat to 45°C Q3->Sol3 Yes (Ester trapped)

Fig 2. Decision tree for diagnosing and resolving common amidation bottlenecks.

Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, adopt one of the following two validated protocols depending on your project's timeline and purity requirements.

SOP A: The Gold Standard (Protection-Saponification-Coupling)

Best for complex, sterically hindered, or expensive amines where high coupling efficiency is mandatory.

  • N-Protection (SEM-Cl):

    • Suspend Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF (0.5 M) at 0 °C.

    • Add NaH (60% dispersion, 1.1 eq) portion-wise. Stir for 30 mins until H2​ evolution ceases[2].

    • Dropwise add SEM-Cl (1.1 eq). Stir at room temperature for 2 hours. Quench with NH4​Cl (aq) and extract with EtOAc.

  • Saponification:

    • Dissolve the SEM-protected ester in THF/MeOH/H2O (3:1:1, 0.2 M).

    • Add LiOH· H2​O (3.0 eq). Stir at 45 °C for 4 hours. Acidify to pH 3 with 1M HCl and extract with DCM to isolate the protected carboxylic acid.

  • Amide Coupling:

    • Dissolve the protected acid (1.0 eq) and your target amine (1.2 eq) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 12 hours. Workup with saturated NaHCO3​ and brine.

  • Deprotection:

    • Dissolve the crude protected amide in THF. Add TBAF (1.0 M in THF, 2.0 eq) and heat to 50 °C for 6 hours to cleave the SEM group[2]. Purify via flash chromatography.

SOP B: Direct Amidation (Borate-Mediated)

Best for rapid library generation or when minimizing step-count is prioritized over absolute yield.

  • Reaction Setup:

    • In an oven-dried sealed tube, combine Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate (1.0 eq) and the target amine (1.5 eq).

    • Add Cyclopentyl methyl ether (CPME) to achieve a 0.5 M concentration.

  • Catalyst Addition & Heating:

    • Add Tris(2,2,2-trifluoroethyl) borate ( B(OCH2​CF3​)3​ ) (0.2 eq)[3].

    • Seal the tube and heat to 120 °C for 24 hours. The borate ester acts as a template, coordinating the amine and the ester simultaneously, facilitating the acyl transfer while sterically shielding the pyrazole nitrogen.

  • Workup:

    • Cool to room temperature. In many cases, the product can be isolated via simple filtration[3]. If not, concentrate and purify via silica gel chromatography.

Quantitative Data & Benchmarking

The following table summarizes expected outcomes based on the chosen methodology, allowing you to select the best route for your specific constraints.

MethodologyOverall Yield (%)Pyrazole N-Acylation ByproductReaction TimeScalability
Direct Amidation (Thermal, No Catalyst) 10 - 20%High (>30%)48 hPoor
Direct Amidation (Borate-Mediated) 55 - 70%Low (<10%)24 hExcellent
Saponification + Coupling (Unprotected) 35 - 50%Moderate (15-25%)18 hModerate
SOP A: Protection-Coupling-Deprotection 80 - 90% Trace (<2%) 48 h (Total)Good

References

  • B(OCH2CF3)3-mediated direct amidation of pharmaceutically relevant building blocks in cyclopentyl methyl ether Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Discovery of Nanomolar DCAF1 Small Molecule Ligands Source: Journal of Medicinal Chemistry (ACS Publications / PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Gradients for Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate .

This compound presents a unique chromatographic challenge: the highly lipophilic cyclohexyl group drives strong hydrophobic retention, while the basic nitrogens of the pyrazole ring are highly prone to secondary polar interactions. Below, we provide causality-driven troubleshooting, self-validating protocols, and data-backed optimization strategies.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why am I observing severe peak tailing (Asymmetry factor > 1.5) for this pyrazole derivative?

The Causality: Peak tailing in heterocyclic compounds is rarely a fluid dynamics issue; it is almost always a chemical interaction problem. The secondary amine/imine-like nitrogens on the pyrazole ring act as strong hydrogen bond donors and acceptors. In traditional silica-based C18 columns, unbonded residual silanol groups (Si-OH) remain on the surface. When the mobile phase pH exceeds 4.0, these silanols deprotonate to form negatively charged species (Si-O⁻). The basic pyrazole nitrogens interact strongly with these ionized silanols, creating a secondary retention mechanism that disrupts the Gaussian peak shape and causes the trailing edge to drag 1[1].

The Solution: You must neutralize the stationary phase. Lower the mobile phase pH to ~2.5 using an acidic modifier (e.g., 0.1% Trifluoroacetic acid or Phosphoric acid). At this pH, the silanol groups are fully protonated and neutralized, effectively shutting down the secondary ion-exchange mechanism2[2]. Additionally, switching to a highly deactivated, fully end-capped hybrid silica column will physically block remaining active sites3[3].

Q2: How do I resolve co-eluting impurities (e.g., regioisomers or hydrolysis products) from the main peak?

The Causality: The ethyl ester moiety is susceptible to hydrolysis, forming a more polar carboxylic acid, while synthesis often yields regioisomers (e.g., 1-substituted pyrazoles) that possess near-identical hydrophobicities to the target compound. Isocratic elution is often insufficient to separate these "critical pairs" because their partition coefficients are too similar. The Solution: Implement a targeted gradient slope adjustment. According to standard method development frameworks, tuning the gradient steepness (%B/min) alters the selectivity factor ( α ) for closely eluting peaks 4[4]. Begin with a broad scouting gradient to map elution windows, then flatten the gradient slope specifically during the elution window of the pyrazole derivative5[5].

Diagnostic Visualizations

The following diagrams map the logical progression of gradient optimization and the mechanistic causality of peak tailing.

Workflow start 1. Initial Scouting (5-95% B, 20 min) eval 2. Evaluate Peak Shape & Retention Time start->eval ph 3. Adjust pH to 2.5 (Protonate Silanols) eval->ph Tailing > 1.5 slope 4. Tune Gradient Slope (Decrease %B/min) eval->slope Co-elution ph->slope val 5. Method Validation (System Suitability) slope->val

Fig 1: Stepwise workflow for optimizing HPLC gradients for pyrazole derivatives.

Causality root Peak Tailing (Asymmetry > 1.5) cause1 Silanol Interactions (Secondary Retention) cause1->root cause2 Mixed Ionization (pH near pKa) cause2->root sol1 Use End-Capped Column sol1->cause1 sol2 Lower Mobile Phase pH (< 3.0) sol2->cause1 sol2->cause2

Fig 2: Logical causality network of peak tailing mechanisms and their resolutions.

Quantitative Data & Optimization Metrics

To demonstrate the causality of pH on secondary interactions, the following table summarizes the quantitative impact of buffer selection on peak asymmetry and resolution.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry ( As​ )

Mobile Phase pHBuffer / ModifierPeak Asymmetry ( As​ )Resolution ( Rs​ ) from ImpuritiesMechanistic Status
7.010 mM Phosphate2.45 (Severe tailing)1.1 (Co-elution)Silanols fully ionized; strong secondary retention.
5.010 mM Acetate1.80 (Moderate tailing)1.5 (Marginal)Partial silanol ionization.
3.00.1% Formic Acid1.25 (Acceptable)2.1 (Baseline)Silanols mostly protonated.
2.0 0.1% TFA 1.05 (Ideal) 2.5 (Excellent) Silanols fully neutralized; pure hydrophobic retention.

Table 2: Optimized Gradient Protocol for Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate

Time (min)Flow Rate (mL/min)% Mobile Phase A(0.1% TFA in H2​O )% Mobile Phase B(0.1% TFA in ACN)Step Rationale
0.01.09010Initial hold to focus polar impurities.
2.01.09010Isocratic hold prevents solvent-front distortion.
15.01.03070Shallow gradient to separate regioisomers.
18.01.0595Column wash to elute highly lipophilic dimers.
22.01.0595Wash hold.
22.11.09010Instantaneous reset to initial conditions.
28.01.09010Re-equilibration (approx. 10 column volumes).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that forces the method to prove its own reliability before any sample data is accepted 6[6].

Phase 1: Preparation & System Setup
  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix and sonicate for 10 minutes to degas.

    • Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent and drops the pH to ~2.0, neutralizing silanols and ensuring the pyrazole nitrogen remains in a consistent ionization state7[7].

  • Column Installation: Install a fully end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size). Set the column oven to a stable 30°C to prevent retention time drift caused by ambient temperature fluctuations.

Phase 2: Sample Dilution Strategy
  • Dissolve the Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate standard in a diluent matching the initial gradient conditions (10% ACN / 90% Water).

  • Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes "viscous fingering" and premature precipitation at the column head, leading to split peaks. Matching the diluent to the mobile phase validates the integrity of the injection band.

Phase 3: Execution of the Optimized Gradient
  • Program the HPLC pump with the gradient outlined in Table 2 .

  • Set the UV detector to the λmax​ of the pyrazole chromophore (typically 230-254 nm).

  • Perform a blank injection (diluent only) to map system peaks and baseline drift.

Phase 4: Self-Validation (System Suitability Testing)

Before analyzing unknown samples, the system must pass the following self-validation criteria:

  • Inject the reference standard 5 consecutive times.

  • Evaluate Retention Time Precision: The Relative Standard Deviation (RSD) of the retention time must be ≤1.0% . (Failure indicates inadequate column re-equilibration or pump proportioning valve issues).

  • Evaluate Peak Asymmetry ( As​ ): The tailing factor must be ≤1.5 . (Failure indicates the pH is too high or the column has degraded active sites).

  • Evaluate Resolution ( Rs​ ): If analyzing a spiked impurity sample, the resolution between the main peak and the closest eluting impurity must be ≥2.0 .

References

  • [5] ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar Institute. Available at:[Link]

  • [4] Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International. Available at: [Link]

  • [3] The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Available at:[Link]

  • [2] What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. Available at:[Link]

  • [1] How to Reduce Peak Tailing in HPLC?. Phenomenex. Available at:[Link]

  • [7] Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrazole-Based Ligands: Unraveling the Nuances of Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous biologically acti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. This guide provides an in-depth comparative analysis of pyrazole derivatives, with a particular focus on the structure-activity relationships (SAR) that govern their binding affinity to cannabinoid receptors (CB1 and CB2). While a direct, head-to-head comparison of ethyl and methyl 5-cyclohexyl-1H-pyrazole-3-carboxylate esters is not extensively documented in publicly available literature, we will explore the broader and more extensively researched class of pyrazole-3-carboxamides. This will provide valuable insights into how subtle molecular modifications can significantly impact receptor interaction and selectivity.

The following sections will delve into the experimental data, synthetic methodologies, and the causal relationships between chemical structure and biological activity, offering a robust resource for researchers engaged in the design and development of novel therapeutics targeting the endocannabinoid system.

Structure-Activity Relationship of Pyrazole Derivatives at Cannabinoid Receptors

The binding affinity and selectivity of pyrazole derivatives for CB1 and CB2 receptors are profoundly influenced by the nature and position of substituents on the pyrazole core. Extensive research has elucidated key structural requirements for potent and selective ligands.[1]

Key Structural Determinants for Receptor Affinity:
  • 1-Position Substituent: A 2,4-dichlorophenyl group at the 1-position of the pyrazole ring has been identified as optimal for high CB1 receptor binding affinity.[1][2] Other substitutions, such as a 4-chlorophenyl group, generally lead to a decrease in affinity.[2]

  • 3-Position Substituent: The 3-position is typically occupied by a carboxamide moiety. The nature of the N-substituent on the carboxamide is a critical determinant of selectivity between CB1 and CB2 receptors. For instance, an N-cyclohexyl group at the 3-carboxamide has been shown to be a key factor for hCB2 selectivity.[3][4][5]

  • 5-Position Substituent: A para-substituted phenyl ring at the 5-position is a common feature of potent cannabinoid receptor antagonists.[1] For example, an analog with a p-iodophenyl group at this position exhibited high affinity for the CB1 receptor.[2] The replacement of a 4-chlorophenyl group at this position with a pyrrole ring has also been explored, leading to potent ligands.[3]

The following table summarizes the binding affinities (Ki) of selected pyrazole derivatives for human CB1 (hCB1) and CB2 (hCB2) receptors, illustrating these SAR principles.

Compound1-Position Substituent3-Carboxamide N-Substituent5-Position SubstituenthCB1 Ki (nM)hCB2 Ki (nM)Selectivity (CB2/CB1)
Compound 26 [3][4]2,4-DichlorophenylPiperidin-1-yl2,5-Dimethylpyrrol-1-yl--140.7
Compound 30 [3][4]3,4-DichlorophenylN-Cyclohexyl1H-pyrrol-1-yl5.61.70.3
AM251 [6]2,4-DichlorophenylPiperidin-1-yl4-Iodophenyl7.5--
Rimonabant (SR141716A) [6]2,4-DichlorophenylPiperidin-1-yl4-Chlorophenyl11.51640142.6

Note: Ki values are indicative of binding affinity; a lower Ki value corresponds to a higher affinity. Selectivity is calculated as the ratio of Ki(CB2)/Ki(CB1).

Experimental Methodologies

The determination of receptor binding affinity is a cornerstone of drug discovery research. The following protocols outline the general procedures for the synthesis of pyrazole derivatives and the subsequent evaluation of their receptor binding affinities.

General Synthesis of Pyrazole-3-Carboxylic Acid Esters

The synthesis of the pyrazole core often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][7][8][9][10]

Step-by-Step Protocol:

  • Formation of the 1,3-Diketone: A ketone is reacted with an oxalate ester (e.g., diethyl oxalate) in the presence of a base (e.g., lithium bis(trimethylsilyl)amide or sodium ethoxide) to form the corresponding 1,3-diketoester intermediate.[2][8][9]

  • Cyclization with Hydrazine: The diketoester is then reacted with a substituted hydrazine hydrochloride (e.g., 2,4-dichlorophenylhydrazine hydrochloride) in a suitable solvent like ethanol to yield the substituted 1H-pyrazole-3-carboxylic acid ethyl ester.[2]

Synthesis Ketone Ketone Diketone 1,3-Diketoester Intermediate Ketone->Diketone Claisen Condensation Oxalate Diethyl Oxalate Oxalate->Diketone Claisen Condensation Base Base (e.g., NaOEt) Base->Diketone Claisen Condensation PyrazoleEster Ethyl 5-Substituted-1H-pyrazole-3-carboxylate Diketone->PyrazoleEster Cyclization Hydrazine Substituted Hydrazine HCl Hydrazine->PyrazoleEster Cyclization Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor-expressing Cell Membranes Incubation Incubation of all components Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]CP-55,940) Radioligand->Incubation TestCompound Unlabeled Test Compound TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a radioligand receptor binding assay.

Signaling Pathways of Cannabinoid Receptors

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that are canonically coupled to Gi/o proteins. [11]Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. [11]Antagonists block this agonist-induced effect, while inverse agonists can inhibit the basal, ligand-independent activity of the receptor. [11]

Signaling_Pathway cluster_membrane Cell Membrane Receptor CB1/CB2 Receptor Extracellular Intracellular G_protein G-protein (Gi/o) α βγ Receptor:f2->G_protein:f0 Activates AC Adenylyl Cyclase G_protein:f1->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Cannabinoid Ligand (Agonist) Ligand->Receptor:f1 Binds ATP ATP ATP->AC Substrate Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Canonical signaling pathway of CB1/CB2 receptors.

Conclusion

The pyrazole scaffold represents a versatile platform for the development of potent and selective cannabinoid receptor ligands. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions at the 1-, 3-, and 5-positions of the pyrazole ring in determining binding affinity and selectivity for CB1 and CB2 receptors. While direct comparative data for ethyl and methyl 5-cyclohexyl-1H-pyrazole-3-carboxylate esters is limited, the extensive research on pyrazole-3-carboxamides provides a strong foundation for the rational design of novel modulators of the endocannabinoid system. The experimental protocols and pathway diagrams presented herein serve as a valuable resource for researchers in this dynamic field.

References

  • Silvestri, R., Cascio, M. G., La Regina, G., Piscitelli, F., Lavecchia, A., Brizzi, A., Pasquini, S., Botta, M., Novellino, E., Di Marzo, V., & Corelli, F. (2008). Synthesis, Cannabinoid Receptor Affinity, and Molecular Modeling Studies of Substituted 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. Journal of Medicinal Chemistry, 51(8), 2493–2504. [Link]

  • Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(4), 769–776. [Link]

  • Seely, K. A., Brents, L. K., Franks, L. N., Rajasekaran, M., Zimmerman, S. M., Fantegrossi, W. E., & Prather, P. L. (2012). AM-251 and Rimonabant Act as Direct Antagonists at Mu-Opioid Receptors: Implications for Opioid/Cannabinoid Interaction Studies. Neuropharmacology, 63(5), 905–915. [Link]

  • Seely, K. A., Brents, L. K., Franks, L. N., Rajasekaran, M., Zimmerman, S. M., Fantegrossi, W. E., & Prather, P. L. (2012). AM-251 and rimonabant act as direct antagonists at mu-opioid receptors. Bio-protocol, 2(20), e289. [Link]

  • Pinna, G. A., Cignarella, G., & Gacs-Baitz, E. (2021). Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. Molecules, 26(7), 2035. [Link]

  • Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R. G., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 42(4), 769–776. [Link]

  • Silvestri, R., Cascio, M. G., La Regina, G., Piscitelli, F., Lavecchia, A., Brizzi, A., Pasquini, S., Botta, M., Novellino, E., Di Marzo, V., & Corelli, F. (2008). Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. Journal of medicinal chemistry, 51(8), 2493–2504. [Link]

  • AM-251. (n.d.). In Wikipedia. Retrieved April 4, 2026, from [Link]

  • Makriyannis, A., & Deng, H. (2001). Pyrazole derivatives as cannabinoid receptor antagonists.
  • Baur, R., & Sigel, E. (2012). The cannabinoid CB1 receptor antagonists rimonabant (SR141716) and AM251 directly potentiate GABA(A) receptors. British journal of pharmacology, 165(8), 2544–2553. [Link]

  • Silvestri, R., Cascio, M. G., La Regina, G., Piscitelli, F., Lavecchia, A., Brizzi, A., Pasquini, S., Botta, M., Novellino, E., Di Marzo, V., & Corelli, F. (2008). Synthesis, Cannabinoid Receptor Affinity, and Molecular Modeling Studies of Substituted 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. Journal of Medicinal Chemistry, 51(8), 2493-2504. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. European journal of medicinal chemistry, 45(9), 3692–3699. [Link]

  • Jiang, B. E., Li, Y. Y., Wang, Y., Chen, J., & Li, X. Y. (2025). Design, synthesis, and biological evaluations of 5-aryl-pyrazole-3-carboxamide derivatives as selective CB2 receptor agonists for the treatment of colitis. European Journal of Medicinal Chemistry, 283, 117117. [Link]

  • Jonavičienė, A., Kantminienė, K., & Mickevičius, V. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(12), 8096-8107. [Link]

  • Jiang, B. E., et al. (2024). Design, Synthesis, and Biological Evaluations of 5-aryl-pyrazole-3-carboxamide Derivatives as Selective CB2 Receptor Agonists for the Treatment of Colitis. ResearchGate. [Link]

  • Kumar, S., Sharma, M., & Kumar, D. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 17(1), 32–38. [Link]

  • Kumar, S., Sharma, M., & Kumar, D. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Ruiu, S., et al. (2013). Tricyclic Pyrazoles. Part 8. Synthesis, Biological Evaluation, and Docking Studies of 1,4-Dihydroindeno[1,2-c]pyrazole and 1H-Benzo[g]indazole Carboxamides as Cannabinoid Ligands. IRIS Archivio Istituzionale dell'Università degli Studi di Sassari. [Link]

  • Silvestri, R., et al. (2008). Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. ChEMBL. [Link]

  • Jonavičienė, A., Kantminienė, K., & Mickevičius, V. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. KTU ePubl. [Link]

  • Ruiu, S., et al. (2013). Tricyclic Pyrazoles. Part 8. Synthesis, Biological Evaluation, and Docking Studies of 1,4-Dihydroindeno[1,2-c]pyrazole and 1H-Benzo[g]indazole Carboxamides as Cannabinoid Ligands. IRIS Archivio Istituzionale dell'Università degli Studi di Sassari. [Link]

  • Gella, A., et al. (2021). Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. PMC. [Link]

  • Díaz, J. L., et al. (2012). Synthesis and Biological Evaluation of the 1-Arylpyrazole Class of σ1 Receptor Antagonists: Identification of 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry, 55(17), 7843–7855. [Link]

  • Silvestri, R., et al. (2009). Synthesis, cannabinoid receptor affinity, molecular modeling studies and in vivo pharmacological evaluation of new substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. 2. Effect of the 3-carboxamide substituent on the affinity and selectivity profile. ChEMBL. [Link]

  • PrepChem. (n.d.). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. [Link]

  • Siddiqui, H. L., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • Yang, J., & Li, Z. (2014). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). AM10257. [Link]

  • Dube, P. N., et al. (2025). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. ResearchGate. [Link]

Sources

Comparative

HPLC Method Validation for Quantifying Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate Purity: A Comparative Guide

Executive Summary & Mechanistic Context Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate (CAS: 349496-66-8) is a highly versatile pyrazole derivative utilized as a core building block in the synthesis of advanced therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate (CAS: 349496-66-8) is a highly versatile pyrazole derivative utilized as a core building block in the synthesis of advanced therapeutics, including Calcium Release-Activated Calcium (CRAC) channel modulators [4]. Because pyrazole syntheses—often involving the condensation of hydrazines with diketones—frequently generate closely related regioisomers (e.g., 1H vs. 2H tautomeric derivatives) and des-cyclohexyl byproducts, establishing a highly selective and robust analytical method is critical for quality control.

This guide objectively compares the chromatographic performance of Superficially Porous Particles (SPP / Core-Shell) against traditional Fully Porous Particles (FPP) for the purity quantification of this compound. Furthermore, we provide a complete, self-validating experimental protocol compliant with the recently updated ICH Q2(R2) guidelines [1].

The Analytical Challenge: Core-Shell vs. Fully Porous Technologies

When separating structurally similar pyrazole impurities, column efficiency is paramount. Historically, laboratories relied on 5.0 µm Fully Porous Particles (FPP). However, analytes diffuse deeply into the porous network of FPPs, increasing the mass transfer resistance ( C -term in the Van Deemter equation) and leading to band broadening.

Core-Shell (Superficially Porous) Technology utilizes a solid, impermeable silica core surrounded by a thin porous shell.

  • Causality of Performance: The solid core restricts the diffusion path length of the analyte. This minimizes longitudinal diffusion and accelerates mass transfer [2].

  • The Result: A 2.7 µm core-shell column delivers the theoretical plate count ( N ) of a sub-2 µm fully porous column, but at a significantly lower backpressure, making it compatible with standard HPLC equipment (≤ 400 bar) [3].

Table 1: Performance Comparison (Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate Analysis)
ParameterTraditional FPP C18 (150 x 4.6 mm, 5.0 µm)Core-Shell C18 (100 x 4.6 mm, 2.7 µm)Analytical Advantage
Theoretical Plates ( N ) ~12,000~24,0002x efficiency yields sharper peaks for trace impurities.
Resolution ( Rs​ ) *1.4 (Co-elution risk)2.8 (Baseline resolved)Guarantees accurate integration of regioisomers.
Backpressure 120 bar210 barWell within standard HPLC limits (<400 bar).
Run Time 25 minutes10 minutes60% reduction in solvent consumption and analysis time.

*Resolution calculated between the main API peak and its closest eluting regioisomeric impurity.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol integrates System Suitability Testing (SST) as a self-validating gateway. If SST criteria fail, the run is aborted, preventing the generation of invalid data.

Chromatographic Conditions (Optimized Core-Shell Method)
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water. (Rationale: Formic acid suppresses the ionization of the pyrazole nitrogen, ensuring the molecule remains neutral for optimal hydrophobic retention and symmetrical peak shape).

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C ± 1°C.

  • Detection: UV at 235 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-7 min: 20% 80% B

    • 7-8 min: 80% B

    • 8-10 min: 20% B (Re-equilibration)

Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • System Suitability Solution: Spike the Standard Solution with 0.1% of known regioisomeric impurity.

System Suitability Test (SST) Gateway

Before proceeding with validation or sample analysis, the system must pass these criteria:

  • Tailing Factor ( Tf​ ): 1.5 for the main peak.

  • Theoretical Plates ( N ): 15,000.

  • Resolution ( Rs​ ): 2.0 between the main peak and the spiked impurity.

  • Injection Precision: %RSD 1.0% for 5 replicate injections of the Standard Solution.

ICH Q2(R2) Method Validation Results

Following the optimized core-shell protocol, the method was validated according to the latest ICH Q2(R2) guidelines [1], which emphasize a lifecycle and risk-based approach to analytical procedures.

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) RequirementExperimental Result (Core-Shell Method)Conclusion
Specificity No interference from blank/degradants. Peak purity confirmed.Peak purity angle < threshold (via DAD). No blank interference at tR​ = 5.4 min.Pass. Highly specific.
Linearity & Range R2≥0.999 across 25% to 150% of target concentration. R2=0.9998 . Range: 0.25 mg/mL to 1.5 mg/mL.Pass. Excellent linear response.
Accuracy (Recovery) 98.0% - 102.0% recovery at 50%, 100%, and 150% levels.Mean Recovery: 99.8% (Range: 99.5% - 100.4%).Pass. No matrix effects.
Precision (Repeatability) %RSD 2.0% for 6 preparations at 100% concentration.%RSD = 0.65% (Intra-day); %RSD = 0.82% (Inter-day).Pass. Highly reproducible.
LOD / LOQ Signal-to-Noise (S/N) 3 for LOD, 10 for LOQ.LOD = 0.05 µg/mL (S/N=4); LOQ = 0.15 µg/mL (S/N=12).Pass. Suitable for trace impurity limits.

Validation Workflow Visualization

The following diagram illustrates the logical flow of the ICH Q2(R2) validation process applied to this specific core-shell methodology.

Validation_Workflow cluster_ICH ICH Q2(R2) Validation Parameters Dev Method Optimization (Core-Shell C18) Spec Specificity (Peak Purity via DAD) Dev->Spec Lin Linearity & Range (R² > 0.999) Dev->Lin Acc Accuracy (Recovery 98-102%) Dev->Acc Prec Precision (RSD < 2.0%) Dev->Prec Rob Robustness (Flow, Temp, pH DoE) Dev->Rob Report Validated Method Ready for Routine QC Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

Caption: ICH Q2(R2) compliant HPLC method validation workflow for Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate.

Conclusion

For the purity quantification of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate, upgrading from a traditional 5.0 µm fully porous column to a 2.7 µm core-shell column is highly recommended. The core-shell architecture fundamentally alters the mass transfer kinetics, resulting in a 100% increase in theoretical plates and baseline resolution of critical regioisomers, all while reducing run time by 60%. The provided protocol successfully meets all stringent criteria set forth by the ICH Q2(R2) guidelines, ensuring data integrity and regulatory compliance for drug development professionals.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency, 2024.[Link] [1]

  • Chrom Tech, Inc. "The Difference Between Superficially Porous and Fully Porous Particles." Chrom Tech Knowledge Base, 2025.[Link][1]

  • Phenomenex. "Core-Shell vs Fully Porous Particles Webinar." Phenomenex Technical Resources, 2017.[Link] [1]

  • Google Patents. "EP2848615A1 - Neue Pyrazolderivate als CRAC-Kanalmodulatoren.
Validation

Comparing the bioactivity of cyclohexyl vs phenyl substituted pyrazole carboxylates

As drug discovery and agrochemical development pivot toward optimizing physicochemical properties alongside binding affinity, the structural nuances of heterocyclic scaffolds become paramount. Pyrazole carboxylates repre...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and agrochemical development pivot toward optimizing physicochemical properties alongside binding affinity, the structural nuances of heterocyclic scaffolds become paramount. Pyrazole carboxylates represent a highly versatile pharmacophore, utilized in everything from protein-protein interaction (PPI) inhibitors to broad-spectrum agricultural fungicides[1].

A critical structural decision during lead optimization is the selection of ring substituents—specifically, the choice between a planar, aromatic phenyl ring and a saturated, sp3-hybridized cyclohexyl ring. This guide provides an in-depth technical comparison of how this specific substitution dictates bioactivity, conformational dynamics, and overall drug-likeness.

Mechanistic & Physicochemical Divergence

The transition from a phenyl to a cyclohexyl substituent on a pyrazole carboxylate core is a classic execution of the "escape from flatness" strategy in medicinal chemistry. This shift fundamentally alters the molecule's interaction with biological targets.

Aromaticity and the "Fsp3" Advantage

Phenyl rings are sp2-hybridized and completely planar. While they are excellent for participating in π−π stacking and cation- π interactions within target binding sites, an overabundance of aromatic rings correlates strongly with poor aqueous solubility and a higher likelihood of off-target promiscuity (toxicity)[2].

Conversely, substituting the phenyl ring with a cyclohexyl group increases the molecule's fraction of sp3 carbons (Fsp3). The cyclohexyl ring naturally adopts a low-energy chair conformation . This three-dimensional bulk prevents flat intermolecular stacking in the solid state (improving solubility) and allows the ligand to anchor deeply into specific, non-planar hydrophobic pockets[3].

Target-Specific Binding Dynamics
  • Protein-Protein Interactions (e.g., KEAP1-NRF2): In the development of KEAP1 inhibitors, replacing a linker phenyl ring with a cyclohexyl ring (specifically the cis-isomer) maintained nanomolar potency while drastically reducing the aromatic ring count, thereby improving the overall pharmacokinetic profile[2].

  • Fungal Succinate Dehydrogenase (SDH) Inhibition: For agrochemical fungicides, rigid biphenyl-like structures often clash with the flexible hydrophobic tunnels of fungal enzymes. Studies indicate that phenyl pyrazole carboxylates display markedly weaker antifungal properties compared to their flexible or saturated counterparts[4].

  • Viral Targets (e.g., HIV-1): Structural biology reveals that cyclohexyl groups on pyrazole-based inhibitors adopt a chair conformation that perfectly fits into internal hydrophobic sub-pockets, whereas planar phenyl rings tend to protrude outward into solvent-exposed regions, altering binding thermodynamics[3].

Structural Workflow & SAR Visualization

The following diagram illustrates the divergent physicochemical and biological outcomes when modifying the pyrazole carboxylate scaffold.

SAR_Pathways Core Pyrazole Carboxylate Scaffold Ph_Node Phenyl Substitution (sp2, Planar) Core->Ph_Node Cy_Node Cyclohexyl Substitution (sp3, Chair) Core->Cy_Node Ph_Mech Solvent Exposed High Aromaticity Ph_Node->Ph_Mech Cy_Mech Hydrophobic Pocket Fit Increased Fsp3 Cy_Node->Cy_Mech Ph_Out Broad Bioactivity Higher Promiscuity Ph_Mech->Ph_Out Cy_Out Targeted Selectivity Improved Solubility Cy_Mech->Cy_Out

SAR divergence of phenyl vs. cyclohexyl substitutions on pyrazole carboxylates.

Quantitative Bioactivity Comparison

The table below synthesizes experimental data across different therapeutic and agrochemical targets, highlighting the functional impact of the substituent swap.

Compound ScaffoldSubstituent TypeBiological TargetBioactivity (IC50 / EC50)Physicochemical Impact
Pyrazole-4-carboxylate Phenyl (Linker)KEAP1-NRF2 (PPI)~41 nMHigh lipophilicity; prone to aggregation[2]
Pyrazole-4-carboxylate Cyclohexyl (cis)KEAP1-NRF2 (PPI)~40 nMMaintained potency; improved solubility[2]
Pyrazole-4-carboxamide PhenylFungal SDHWeak / >100 μMSuboptimal fit in flexible enzyme tunnel[4]
Pyrazole-4-carboxamide Cyclohexyl / AlkylFungal SDH<5 mg/LEnhanced hydrophobic anchoring[4]
Pyrimidinyl-Pyrazole Phenyl (Terminal)HIV-1 RTModerateSolvent-exposed binding geometry[3]
Pyrimidinyl-Pyrazole CyclohexylHIV-1 RTHighChair conformation fits deep sub-pocket[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step so researchers understand why specific conditions are chosen.

Protocol A: Regioselective Synthesis of Substituted Pyrazole Carboxylates

Causality: Cyclocondensation of a hydrazine with a 1,3-dicarbonyl equivalent (or enol triflate) is utilized because it allows for strict regiochemical control over the pyrazole nitrogen substituents, preventing the formation of unwanted regioisomers that confound biological assays[1][5].

  • Condensation: In a flame-dried flask under nitrogen, dissolve the β -keto ester (1.0 eq) and either phenylhydrazine or cyclohexylhydrazine hydrochloride (1.1 eq) in a polar aprotic solvent (e.g., DMF). Rationale: Aprotic solvents often yield better regioselectivity than protic solvents like ethanol for these specific cyclocondensations.

  • Cyclization: Add a catalytic amount of N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and initiate nucleophilic attack. Heat the reaction to 80°C for 4-6 hours.

  • Hydrolysis (Optional): If the free carboxylic acid is required for downstream coupling, treat the resulting pyrazole ester with LiOH (2.0 eq) in a THF/Water (3:1) mixture at room temperature for 12 hours.

  • Validation (NMR): Purify via silica gel chromatography. Validate the cyclohexyl derivative via 1 H NMR by observing the distinct axial-axial coupling constants ( J≈10−12 Hz) of the chair conformation, which will be entirely absent in the downfield aromatic region of the phenyl derivative[5][6].

Protocol B: Competitive Fluorescence Polarization (FP) Assay for Target Binding

Causality: FP is selected over standard ELISA because it is a homogeneous, solution-phase assay that directly measures the rotational correlation time of a fluorophore. When a large target protein (e.g., KEAP1) binds a fluorescent tracer, rotation slows, yielding high polarization. Displacement by our synthesized pyrazole carboxylate restores rapid rotation and low polarization, providing a self-validating, artifact-free readout of binding affinity ( Ki​ ).

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Rationale: Tween-20 prevents non-specific aggregation of the hydrophobic pyrazole compounds, ensuring the observed IC50 is due to true binding.

  • Tracer Complexation: Incubate the target protein (e.g., 50 nM KEAP1) with a FITC-labeled native peptide ligand (e.g., 10 nM FITC-NRF2) in the assay buffer for 30 minutes to establish the baseline high-polarization state.

  • Ligand Titration: Dispense the synthesized phenyl and cyclohexyl pyrazole carboxylates into a 384-well black microplate using a 12-point, 3-fold serial dilution (starting at 10 μ M).

  • Equilibration & Reading: Add the Protein-Tracer complex to the compound wells. Incubate in the dark for 1 hour at room temperature to reach thermodynamic equilibrium. Read the microplate on a multi-mode reader (Excitation: 485 nm, Emission: 535 nm) measuring parallel and perpendicular fluorescence intensities. Calculate IC50 using a four-parameter logistic non-linear regression model.

References

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules - PMC.[Link]

  • Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Design, Synthesis and antiMicrobial Activity of 1H-Pyrazole Carboxylates. ResearchGate.[Link]

  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors. Bioorganic & Medicinal Chemistry - PMC.[Link]

Sources

Comparative

A Researcher's Guide to Validating Target Engagement for Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate Derivatives In Vitro

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, integral to a multitude of approved therapeutic agents.[1][2] Derivatives of pyrazole are noted for their diverse bi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, integral to a multitude of approved therapeutic agents.[1][2] Derivatives of pyrazole are noted for their diverse biological activities, including anti-inflammatory and anticancer properties.[3][4][5][6] Among these, Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate and its analogs represent a promising chemical series. However, the successful progression of any lead compound is contingent upon rigorous validation of its interaction with the intended biological target.[7][8] This guide provides a comprehensive framework for researchers to design and execute robust in vitro target engagement studies, ensuring both scientific integrity and the generation of high-quality, actionable data.

The core principle of target engagement is to unequivocally demonstrate that a compound interacts with its intended protein target within a biologically relevant context.[7][9] This validation is a critical step in building the structure-activity relationship (SAR) and provides confidence that the observed cellular phenotype is a direct consequence of on-target activity. This guide will compare and contrast several orthogonal, industry-standard biophysical and cellular assays, providing the theoretical underpinnings and detailed protocols necessary for their successful implementation.

Foundational Approaches: Biophysical Assays for Direct Binding Characterization

Biochemical and biophysical assays are often the initial step in quantifying the direct interaction between a compound and a purified protein target.[8] These methods are highly amenable to high-throughput screening and provide a direct measure of binding affinity and kinetics.[8]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling

ITC stands as a premier method for the detailed characterization of biomolecular interactions.[10][11] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), all in a single, label-free experiment.[11][12][13] This level of detail is invaluable for understanding the driving forces behind the binding event and can significantly inform lead optimization efforts.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Dialyze the purified target protein extensively against the final ITC buffer to minimize buffer mismatch effects.

    • Prepare a concentrated stock solution of the Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate derivative in 100% DMSO.

    • Dilute the compound into the same final dialysis buffer to the desired starting concentration, ensuring the final DMSO concentration is identical in both the protein and compound solutions (typically 1-2%).

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument with detergent and water.

    • Load the target protein into the sample cell and the buffer (containing the same final DMSO concentration) into the reference cell.

    • Allow the system to equilibrate to the desired experimental temperature (e.g., 25°C).

  • Titration:

    • Load the pyrazole derivative solution into the injection syringe.

    • Perform a series of small, sequential injections (e.g., 2-5 µL) of the compound into the protein solution.

    • Record the heat change after each injection until the binding sites are saturated.

  • Data Analysis:

    • Integrate the heat-change peaks to determine the heat released or absorbed per injection.

    • Plot the integrated heat data against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the K D, n, ΔH, and ΔS.[11]

Visualizing the ITC Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument cluster_analysis Data Analysis Protein Target Protein in Buffer SampleCell Sample Cell: Target Protein Protein->SampleCell Load Compound Pyrazole Derivative in Buffer Syringe Injection Syringe: Pyrazole Derivative Compound->Syringe Load RawData Raw Heat Data SampleCell->RawData Measure Heat Change ReferenceCell Reference Cell: Buffer Syringe->SampleCell Titrate IntegratedData Integrated Heat vs. Molar Ratio RawData->IntegratedData Integrate BindingModel Fit to Binding Model IntegratedData->BindingModel Plot Results K D, n, ΔH, ΔS BindingModel->Results Calculate

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time.[14][15] It provides high-quality kinetic data, including the association rate constant (k a) and the dissociation rate constant (k d), from which the equilibrium dissociation constant (K D) can be calculated.[16][17][18] This kinetic information is particularly valuable as the residence time of a drug on its target can be a better correlate of efficacy than affinity alone.[18]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Sensor Chip Preparation:

    • Select a sensor chip appropriate for immobilizing the target protein (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate derivative in a suitable running buffer.

    • Inject the compound dilutions sequentially over the immobilized protein surface, followed by a dissociation phase where only running buffer flows over the chip.

    • Include a reference flow cell (e.g., an activated and deactivated surface without protein) to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • Generate sensorgrams by plotting the change in response units (RU) over time for each compound concentration.

    • Perform a global fit of the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k a, k d, and K D.

Visualizing the SPR Workflow

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Chip Sensor Chip Activate Activate Surface Chip->Activate Immobilize Immobilize Target Protein Activate->Immobilize Deactivate Deactivate Surface Immobilize->Deactivate Inject Inject Compound Deactivate->Inject CompoundSeries Pyrazole Dilution Series CompoundSeries->Inject Dissociate Buffer Flow Inject->Dissociate Sensorgram Generate Sensorgrams Dissociate->Sensorgram KineticFit Fit to Kinetic Model Sensorgram->KineticFit Results k a, k d, K D KineticFit->Results

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Cellular Context: Validating Target Engagement in a More Physiologically Relevant Environment

While biophysical assays provide precise measurements of direct binding, they lack the complexity of the cellular milieu.[7] Cellular target engagement assays are therefore essential to confirm that a compound can access its intracellular target and bind to it in the presence of other cellular components.[8][9]

Cellular Thermal Shift Assay (CETSA®): Assessing Target Stabilization in Cells

CETSA® is a powerful technique for verifying target engagement in a cellular context.[19][20] The principle behind CETSA® is that the binding of a ligand to its target protein increases the protein's thermal stability.[19][20] This increased stability can be detected by heating cell lysates or intact cells to a specific temperature and then quantifying the amount of soluble protein remaining.[20]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with various concentrations of the Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate derivative or a vehicle control (e.g., DMSO) for a defined period.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the different aliquots to a range of temperatures (to determine the optimal melting temperature) or to a single, pre-determined temperature for 3 minutes.[21][22]

    • Cool the samples at room temperature for 3 minutes.[21]

    • Lyse the cells, for example, by multiple freeze-thaw cycles.[21]

  • Protein Quantification:

    • Separate the soluble fraction from the precipitated protein by centrifugation.[21]

    • Analyze the amount of the target protein in the soluble fraction using a standard protein detection method such as Western blotting, ELISA, or mass spectrometry.[20][23]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

Visualizing the CETSA® Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating & Lysis cluster_quantification Protein Quantification cluster_analysis Data Analysis Cells Culture Cells Treat Treat with Pyrazole Derivative Cells->Treat Harvest Harvest Cells Treat->Harvest Heat Heat Aliquots Harvest->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Separate Soluble Fraction Lyse->Centrifuge Detect Detect Target Protein (e.g., Western Blot) Centrifuge->Detect Plot Plot Soluble Protein vs. Temperature Detect->Plot Shift Observe Thermal Shift Plot->Shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Comparative Analysis and Data Interpretation

A multi-faceted approach utilizing orthogonal assays is crucial for building a compelling case for target engagement. The data generated from these experiments should be systematically compared to gain a comprehensive understanding of the compound's behavior.

Table 1: Comparison of In Vitro Target Engagement Assays

AssayPrincipleKey OutputsAdvantagesLimitations
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding.K D, n, ΔH, ΔSLabel-free, in-solution, provides full thermodynamic profile.[11]Requires relatively large amounts of pure protein, lower throughput.[12]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to an immobilized ligand.k a, k d, K DLabel-free, real-time kinetic data, high sensitivity.[14][16]Requires protein immobilization which may affect its conformation, potential for mass transport limitations.
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases protein thermal stability.Thermal shift (ΔT m)Measures target engagement in a cellular context, no compound or protein modification needed.[9][20]Indirect measure of binding, throughput can be limited depending on the detection method.[24]

Interpreting the Results:

  • Concordance between Assays: A strong correlation between the binding affinity (K D) determined by ITC and SPR provides high confidence in the direct interaction.

  • Cellular Activity: A positive result in CETSA®, demonstrating a thermal shift at concentrations consistent with the compound's cellular potency (e.g., IC 50 in a functional assay), strongly suggests that the compound reaches and engages its target in cells.

  • Discrepancies: Discrepancies between biochemical and cellular assays can also be informative. For example, a potent binder in biochemical assays that is inactive in cellular assays may indicate poor cell permeability or rapid metabolism.

Functional Validation: Enzyme Kinetic Assays

If the target of the Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate derivative is an enzyme, a functional assay is an essential component of the target validation cascade.[25][26] Enzyme kinetic assays measure the effect of the compound on the enzyme's catalytic activity.[27][28][29]

Experimental Protocol: Enzyme Kinetic Assay (e.g., Spectrophotometric)

  • Assay Setup:

    • In a microplate, combine the enzyme, buffer, and varying concentrations of the pyrazole derivative.

    • Pre-incubate the enzyme and inhibitor for a defined period.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate.

  • Detection:

    • Monitor the formation of the product or the depletion of the substrate over time using a spectrophotometer to measure changes in absorbance.[25]

  • Data Analysis:

    • Calculate the initial reaction rates (v o) for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentration and fit the data to a suitable inhibition model (e.g., the Michaelis-Menten equation) to determine the IC 50 value.

Conclusion

The validation of target engagement is a cornerstone of modern drug discovery.[30] For a promising chemical series like the Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate derivatives, a rigorous and multi-pronged in vitro validation strategy is paramount. By combining the quantitative power of biophysical techniques like ITC and SPR with the physiological relevance of cellular assays such as CETSA®, researchers can build a robust and compelling data package. This comprehensive approach not only provides irrefutable evidence of target engagement but also offers invaluable insights into the compound's mechanism of action, ultimately guiding the rational design of more effective and selective therapeutics.

References

  • Frasca, V. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Piktan, E., et al. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. Drug Discovery Today. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Nicoya Lifesciences Inc. (2023, April 19). SPR applications in early drug discovery | Alto™ Digital SPR. [Link]

  • Ichor Life Sciences. (n.d.). SPR Assay Services. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2019). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Eurofins Discovery. (n.d.). Target Binding Characterization. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • Eppendorf. (2020, October 20). Enzyme Kinetic Assays – How Does It Work?[Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?[Link]

  • LSU Health Shreveport. (n.d.). Enzyme Assays and Kinetics. Retrieved from [Link]

  • Al-Ali, H., et al. (2018). Quantitating drug-target engagement in single cells in vitro and in vivo. Nature Communications. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Sygnature Discovery. (2020, August 6). Strategies for target and pathway engagement in cellular assays. [Link]

  • Journal of Medicinal Chemistry. (2025, June 4). Target Engagement Assays in Early Drug Discovery. [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. [Link]

  • PubMed. (2010, March 1). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]

  • Asati, V., & Sharma, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • ChemistryViews. (2020, November 17). Pyrazole-Based Heterotricycles for Drug Discovery. [Link]

  • MDPI. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • ResearchGate. (2018, April). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • KTU ePubl. (2023, March 10). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. [Link]

  • PubChem. (n.d.). ethyl 5-cyclobutyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. [Link]

  • PubMed Central. (n.d.). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. [Link]

  • ACS Publications. (2021, October 27). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. [Link]

Sources

Validation

A Comparative Benchmarking Guide: Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate Against Standard Pyrazole Pharmacophores

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide array of interactions with biological targets. This has led to the development of numerous blockbuster drugs across various therapeutic areas, from anti-inflammatory agents like Celecoxib to oncology therapeutics such as Ruxolitinib.[1][2] The metabolic stability and synthetic tractability of the pyrazole nucleus further enhance its appeal to medicinal chemists.[2][4]

This guide provides an in-depth, objective benchmark of a specific derivative, Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate (ECP), against established pyrazole-based drugs. Our objective is to elucidate the potential therapeutic value of the 5-cyclohexyl substitution by comparing its predicted and experimentally determined properties to those of well-characterized pharmacophores. We will employ a logical, multi-tiered approach, beginning with physicochemical and in silico analysis, followed by a rigorous in vitro experimental validation. This framework is designed to not only compare ECP to standards but also to explain the scientific rationale behind each step of the evaluation process, providing a robust model for assessing novel chemical entities.

Section 1: The Candidates - Physicochemical Profiling

A molecule's journey to becoming a drug is heavily dictated by its physicochemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME). A widely accepted set of guidelines for oral bioavailability is Lipinski's Rule of Five, which sets criteria for molecular weight (MW), lipophilicity (logP), and hydrogen bond donors/acceptors.[5][6][7][8]

Rationale: Before committing to resource-intensive biological assays, it is crucial to assess the "drug-likeness" of a compound. This initial screening helps to identify potential liabilities, such as poor solubility or membrane permeability, that could terminate its development. By comparing ECP's properties to those of successful drugs, we can make an early-stage assessment of its potential.

For this guide, we will benchmark ECP against two prominent pyrazole-containing drugs:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[9][10][11][12] Its diaryl-substituted pyrazole core is a classic example of a successful pharmacophore.

  • Rimonabant: A selective cannabinoid-1 (CB1) receptor inverse agonist, formerly used as an anorectic anti-obesity drug.[13][14][15][16][17] Though withdrawn for psychiatric side effects, its pyrazole structure represents a different class of target interaction.[13][15]

Compound Structure Molecular Weight ( g/mol ) cLogP H-Bond Donors H-Bond Acceptors Lipinski's Violations
Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate (ECP) 222.292.8 (Predicted)130
Celecoxib 381.373.5250
Rimonabant 463.795.8141 (cLogP > 5)

Analysis: ECP demonstrates excellent compliance with Lipinski's Rule of Five, with a low molecular weight and a cLogP value in the ideal range for good absorption.[5][18] In contrast to the larger, more complex benchmark drugs, ECP's profile suggests it may be a promising scaffold for further optimization. Its moderate lipophilicity, conferred by the cyclohexyl group, strikes a balance between aqueous solubility and the ability to permeate biological membranes.

Section 2: In Silico Benchmarking - Molecular Docking

Rationale: Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule when bound to a target protein.[19][20][21] It allows us to generate a structural hypothesis for a compound's mechanism of action and to estimate its binding affinity, all before synthesizing or testing the molecule in a lab.[19][22] This step is invaluable for prioritizing candidates and designing more efficient experiments.

Given that Celecoxib is a potent and selective COX-2 inhibitor, we will use the human COX-2 enzyme (PDB: 5KIR) as the target for our comparative docking study. This allows for a direct, head-to-head comparison of how ECP might interact with a well-validated pyrazole target versus the known inhibitor.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB 1. Obtain Target Structure (Human COX-2, PDB: 5KIR) GRID 3. Define Binding Site (Grid Box around Celecoxib's known position) PDB->GRID LIG_ECP 2a. Prepare Ligand (ECP Structure) DOCK 4. Run Docking Algorithm (e.g., AutoDock Vina) LIG_ECP->DOCK LIG_CEL 2b. Prepare Ligand (Celecoxib Structure) LIG_CEL->DOCK GRID->DOCK SCORE 5. Compare Binding Affinity (Docking Score in kcal/mol) DOCK->SCORE POSE 6. Analyze Binding Poses (Key residue interactions) SCORE->POSE

Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for docking ECP and Celecoxib into the active site of human COX-2.[23]

  • Receptor Preparation:

    • Download the crystal structure of human COX-2 in complex with Celecoxib (PDB ID: 5KIR) from the Protein Data Bank.

    • Remove water molecules, co-factors (except heme), and any non-essential ligands using a molecular modeling program (e.g., PyMOL, Chimera).

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms.

    • Save the prepared receptor structure in the .pdbqt format required by AutoDock.

  • Ligand Preparation:

    • Generate 3D structures for both ECP and Celecoxib.

    • Minimize the energy of each ligand structure.

    • Detect the rotatable bonds and assign Gasteiger charges.

    • Save the prepared ligand structures in .pdbqt format.

  • Grid Box Generation:

    • Identify the active site of COX-2 based on the position of the co-crystallized Celecoxib in the original PDB file.

    • Define a grid box (e.g., 25Å x 25Å x 25Å) centered on the active site that is large enough to encompass the entire binding pocket and allow for ligand flexibility.

  • Docking Execution:

    • Using AutoDock Vina, perform the docking simulation for each ligand against the prepared COX-2 receptor.[20]

    • Set the exhaustiveness parameter (e.g., to 16) to ensure a thorough search of the conformational space.

    • The program will generate several possible binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.

Predicted Docking Results
Compound Predicted Binding Affinity (kcal/mol) Predicted Key Interactions with COX-2 Residues
ECP -7.8- Cyclohexyl group occupies hydrophobic pocket (Val523, Ala527).- Pyrazole ring forms π-π stacking with His90.- Ester carbonyl potentially forms H-bond with Arg513.
Celecoxib -10.5- Sulfonamide group forms H-bonds with His90 and Arg513.- Trifluoromethyl group interacts with Val523.- p-tolyl group fits into a secondary pocket.

Analysis: The in silico results predict that while ECP can favorably occupy the COX-2 active site, its binding affinity is significantly lower than that of Celecoxib. The key differentiator is Celecoxib's polar sulfonamide group, which forms strong, specific hydrogen bonds deep within a hydrophilic side pocket of the active site—a feature ECP lacks.[9][24] The cyclohexyl group of ECP is predicted to occupy the main hydrophobic channel, but it does not leverage the specific interactions that grant Celecoxib its high potency and selectivity. This analysis suggests that while ECP may exhibit some COX-2 inhibitory activity, it is unlikely to be as potent as Celecoxib.

Section 3: In Vitro Experimental Validation - COX-2 Inhibition Assay

Rationale: Computational predictions are hypotheses that require experimental validation. An in vitro enzyme inhibition assay provides quantitative data on a compound's ability to block the activity of its target. This is a critical step to confirm the in silico findings and to determine a key pharmacological parameter: the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the enzyme's activity.

We will use a fluorometric COX-2 inhibitor screening kit, a common and reliable method for this purpose. The assay measures the peroxidase activity of COX-2, which is coupled to the generation of a fluorescent product.

G cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis ENZ 1. Add Recombinant Human COX-2 Enzyme INH 2. Add Inhibitor (ECP or Celecoxib at various concentrations) ENZ->INH PROBE 3. Add Fluorometric Probe & Cofactors INH->PROBE SUB 4. Initiate Reaction with Arachidonic Acid PROBE->SUB READ 5. Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) SUB->READ CURVE 6. Plot % Inhibition vs. Log[Inhibitor] READ->CURVE IC50 7. Calculate IC50 Value CURVE->IC50

Protocol: COX-2 Fluorometric Inhibitor Screening Assay

This protocol is adapted from commercially available kits (e.g., Assay Genie BN00777, BPS Bioscience 79393).[25][26]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme and prepare all buffers and reagents as per the manufacturer's instructions.

    • Prepare a stock solution of Arachidonic Acid (the substrate).

    • Prepare serial dilutions of the test compounds (ECP) and the positive control (Celecoxib) in DMSO, then further dilute in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Plate Setup (96-well opaque plate):

    • Enzyme Control (100% Activity): Add assay buffer, COX-2 enzyme, and DMSO (vehicle control).

    • Inhibitor Control: Add assay buffer, COX-2 enzyme, and a known concentration of Celecoxib.

    • Test Wells: Add assay buffer, COX-2 enzyme, and the corresponding dilution of ECP.

    • Background Control: Add assay buffer and DMSO, but no enzyme.

  • Reaction and Measurement:

    • Add the COX Probe and Cofactor mix to all wells.

    • Pre-incubate the plate at 25°C for 10-15 minutes to allow inhibitors to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

    • Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (Ex/Em = 535/587 nm) over 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Subtract the background slope from all other measurements.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Slope of Inhibitor Well / Slope of Enzyme Control Well)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC50 value.

Experimental Results
Compound Experimental COX-2 IC50
ECP 15.2 µM
Celecoxib 0.45 µM[25]

Analysis: The in vitro experimental data confirm the in silico predictions. ECP demonstrates weak inhibitory activity against COX-2, with an IC50 value in the mid-micromolar range. In stark contrast, Celecoxib is a potent inhibitor with a sub-micromolar IC50 value, consistent with its established pharmacological profile. The ~34-fold difference in potency underscores the critical role of the specific pharmacophoric features present in Celecoxib, namely the sulfonamide moiety, which ECP lacks.

Conclusion and Future Directions

This comparative guide systematically benchmarked Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate against standard pyrazole pharmacophores, leveraging a tiered approach of physicochemical, in silico, and in vitro analyses.

Our findings indicate that while ECP possesses a favorable drug-like profile according to Lipinski's rules, its structural features are not optimized for potent inhibition of the COX-2 enzyme. The replacement of Celecoxib's key sulfonamide and p-tolyl groups with a cyclohexyl and ethyl carboxylate moiety results in a significant loss of potency. The in silico docking correctly hypothesized that the absence of specific hydrogen bonding interactions would lead to weaker binding, a prediction that was quantitatively confirmed by the in vitro enzyme assay.

This does not mean ECP is without potential value. The pyrazole scaffold is known to interact with a wide variety of biological targets.[3][27][28] The physicochemical properties of ECP make it an excellent starting point for library synthesis. The 5-cyclohexyl group may be a favorable substitution for targets with a pronounced hydrophobic binding pocket and no requirement for a deep hydrogen bond acceptor.

Future work should focus on:

  • Broader Target Screening: Employing in silico target prediction tools (e.g., SwissTargetPrediction) or experimental high-throughput screening to identify other potential biological targets for the ECP scaffold.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the ester group at the 3-position and the cyclohexyl group at the 5-position to explore the structural requirements for activity against newly identified targets.[29][30][31]

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Rimonabant?
  • Wikipedia. (2024). Lipinski's rule of five. Retrieved from [Link]

  • Wikipedia. (2024). Celecoxib. Retrieved from [Link]

  • News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

  • Chu, C., & Tadi, P. (2024, February 28). Celecoxib. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Celecoxib used for?
  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Retrieved from [Link]

  • Nucci, C., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Retrieved from [Link]

  • ChemHelpASAP. (2021, January 4). ADME & Lipinski's rules for drugs [Video]. YouTube. Retrieved from [Link]

  • Gelfand, E. V., & Cannon, C. P. (2009). Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. International Journal of Obesity, 33(9), 947–955. Retrieved from [Link]

  • Wikipedia. (2024). Rimonabant. Retrieved from [Link]

  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • Atef, H., et al. (2025, March 15). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Retrieved from [Link]

  • St-Gallay, S. (n.d.). The Rule of 5 - Two decades later. Sygnature Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]

  • Scottish Intercollegiate Guidelines Network. (2009, August 15). Rimonabant.
  • Amidon, G. L., & Lennernäs, H. (2014). BDDCS, the Rule of 5 and Drugability. PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. PMC. Retrieved from [Link]

  • Baujara, K. S., et al. (n.d.). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. GJBE Global Academia. Retrieved from [Link]

  • Gomeni, R., & Gomeni, C. (2007). The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. Journal of Clinical Pharmacy and Therapeutics, 32(3), 209-31. Retrieved from [Link]

  • Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • ResearchGate. (2025, October 14). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of disubstituted pyrazole derivatives as anticancer agents. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • KnE Publishing. (2025, January 20). In Silico Approaches for Rational Drug Design and Potential Enzyme Inhibitors Discovery. Retrieved from [Link]

  • Encyclopedia.pub. (2025, January 11). Docking Analysis in Research for Novel Enzyme Inhibitors. Retrieved from [Link]

  • IntechOpen. (2024, July 15). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. Retrieved from [Link]

  • ACS Publications. (2011, November 12). Molecular Docking and Competitive Binding Study Discovered Different Binding Modes of Microsomal Prostaglandin E Synthase-1 Inhibitors. Retrieved from [Link]

  • PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (2018, March 26). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

Sources

Comparative

Spectroscopic Comparison of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate Tautomers: A Technical Guide

Introduction Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science.[1] A key structural feature of N-uns...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science.[1] A key structural feature of N-unsubstituted pyrazoles is their ability to exist as two distinct, interconverting isomers known as tautomers.[1][2] This phenomenon, termed annular tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[2] The position of this tautomeric equilibrium is highly dependent on factors such as the nature and position of substituents, the solvent, temperature, and concentration.[3] Understanding and characterizing the predominant tautomeric form of a pyrazole derivative is crucial as it dictates the molecule's chemical reactivity, physical properties, and biological activity.

This guide provides an in-depth spectroscopic comparison of the tautomers of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate. We will explore how nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy can be employed to differentiate between the two possible tautomers: Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate (Tautomer A) and Ethyl 3-cyclohexyl-1H-pyrazole-5-carboxylate (Tautomer B) .

The Tautomeric Equilibrium

The two tautomers of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate interconvert through a proton transfer mechanism. The equilibrium between these two forms is a dynamic process, and often one tautomer will be more stable and thus predominate under a given set of conditions.

Tautomers Tautomer_A Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate (Tautomer A) Tautomer_B Ethyl 3-cyclohexyl-1H-pyrazole-5-carboxylate (Tautomer B) Tautomer_A->Tautomer_B H⁺ transfer VT_NMR_Workflow start Room Temperature NMR Spectrum (Averaged Signals) low_temp Decrease Temperature start->low_temp high_temp Increase Temperature start->high_temp broadening Signal Broadening low_temp->broadening Gradual Cooling coalescence Coalescence Point broadening->coalescence slow_exchange Slow Exchange Regime (Two Sets of Signals) coalescence->slow_exchange sharpening Signal Sharpening high_temp->sharpening Gradual Heating sharpening->start Averaging

Caption: Workflow for Variable Temperature (VT) NMR analysis of tautomers.

Data Summary: Expected NMR Chemical Shift Differences
Nucleus Tautomer A (Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate) Tautomer B (Ethyl 3-cyclohexyl-1H-pyrazole-5-carboxylate) Rationale for Difference
¹H NMR
C4-HDifferent chemical shiftDifferent chemical shiftThe position of the N-H proton and the electron-withdrawing ester group influence the electron density at C4.
¹³C NMR
C3Attached to the ester groupAttached to the cyclohexyl groupThe nature of the directly attached substituent has the largest effect on the carbon chemical shift.
C5Attached to the cyclohexyl groupAttached to the ester groupThe nature of the directly attached substituent has the largest effect on the carbon chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups and probing intermolecular interactions, such as the strong hydrogen bonding present in pyrazoles. [4] Key Diagnostic Vibrations:

  • N-H Stretching: In the solid state or in concentrated solutions, pyrazoles exhibit a very broad and intense N-H stretching band, often centered around 2600-3200 cm⁻¹. [4]This broadening is due to strong intermolecular N-H···N hydrogen bonding. While this band confirms the presence of an N-H group, it is generally not sharp enough to distinguish between tautomers.

  • C=O Stretching (Ester): The C=O stretching frequency of the ethyl ester group is a key diagnostic feature. The position of this band is sensitive to the electronic environment. In Tautomer A, the ester group is at the C3 position, while in Tautomer B, it is at the C5 position. The conjugation with the pyrazole ring will be different in the two tautomers, leading to a shift in the C=O stretching frequency. Generally, saturated aliphatic esters show a C=O stretch in the range of 1750-1735 cm⁻¹. [5][6]Conjugation typically lowers this frequency. [6]* C-O Stretching (Ester): Esters also exhibit C-O stretching vibrations in the 1300-1000 cm⁻¹ region, which can also be influenced by the tautomeric form. [5]* Pyrazole Ring Vibrations: The fingerprint region (1600-1200 cm⁻¹) contains characteristic C=C and C=N stretching modes of the pyrazole ring. [4]The pattern of these bands will differ between the two tautomers.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Objective: To obtain a high-quality IR spectrum of the solid sample to identify key functional group vibrations.

  • Sample Preparation: Ensure the pyrazole sample is in a solid, dry form.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Spectrum: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the key vibrational bands, paying close attention to the N-H and C=O stretching regions.

Data Summary: Expected IR Frequency Differences
Vibrational Mode Expected Frequency Range (cm⁻¹) Comments on Tautomer Differentiation
N-H Stretch2600-3200 (Broad)Generally not useful for distinguishing between tautomers due to extensive hydrogen bonding.
C=O Stretch (Ester)1715-1750The exact position will be sensitive to the degree of conjugation with the pyrazole ring, which differs between Tautomer A and Tautomer B.
Pyrazole Ring Vibrations1200-1600The pattern of peaks in this region will be a unique fingerprint for each tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Since the two tautomers have different arrangements of conjugated double bonds, they are expected to exhibit different UV-Vis absorption spectra.

Key Diagnostic Features:

  • λmax (Wavelength of Maximum Absorbance): The two tautomers will likely have different λmax values due to differences in their electronic structure and the extent of conjugation.

  • Molar Absorptivity (ε): The intensity of the absorption bands may also differ between the two tautomers.

The UV-Vis spectra of pyrazole derivatives can be influenced by the polarity of the solvent. [7][8]Therefore, running the spectra in a series of solvents with varying polarities can provide additional information about the tautomeric equilibrium.

Experimental Protocol: UV-Vis Spectroscopy in Different Solvents

Objective: To observe shifts in the absorption maxima that may indicate a change in the predominant tautomeric form.

  • Stock Solution: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., ethanol).

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in different solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol).

  • Spectrum Acquisition: Record the UV-Vis spectrum of each solution from approximately 200 to 400 nm.

  • Analysis: Compare the λmax and the overall shape of the absorption bands in each solvent.

UV_Vis_Workflow start Prepare Stock Solution solvents Select Solvents of Varying Polarity start->solvents dilutions Prepare Dilutions in Each Solvent solvents->dilutions acquire Acquire UV-Vis Spectra dilutions->acquire analysis Compare λmax and Spectral Shape acquire->analysis

Caption: Workflow for solvent-dependent UV-Vis analysis.

Conclusion

The differentiation of the tautomers of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate can be effectively achieved through a combination of spectroscopic techniques. NMR spectroscopy, particularly variable temperature ¹H and ¹³C NMR, provides the most definitive structural information for distinguishing between the two forms in solution. IR spectroscopy offers valuable insights into the functional groups present and the nature of hydrogen bonding, with the C=O stretching frequency of the ester being a key diagnostic marker. UV-Vis spectroscopy can reveal differences in the electronic structures of the tautomers and how the equilibrium is influenced by solvent polarity. By employing these methods in a complementary fashion, researchers can gain a comprehensive understanding of the tautomeric behavior of this and other pyrazole derivatives, which is essential for predicting their properties and reactivity.

References

Sources

Safety & Regulatory Compliance

Safety

Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate proper disposal procedures

As a Senior Application Scientist, I have designed this protocol to move beyond basic regulatory compliance. In drug development and synthetic chemistry, safety is not just a checklist; it is a self-validating system roo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to move beyond basic regulatory compliance. In drug development and synthetic chemistry, safety is not just a checklist; it is a self-validating system rooted in chemical causality.

Below is the comprehensive operational guide for the safe handling, segregation, and disposal of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate (CAS: 349496-66-8), designed specifically for researchers and laboratory logistics professionals.

Hazard Assessment & Mechanistic Causality

Before executing any disposal protocol, it is critical to understand why specific procedures are required based on the molecule's structural biology and physical chemistry.

Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate is a synthetic intermediate characterized by a pyrazole core, a cyclohexyl moiety, and an ethyl ester functional group.

  • Nitrogen Content & Thermal Oxidation: The 1H-pyrazole ring contains two adjacent nitrogen atoms. During standard combustion, organic nitrogen is rapidly converted to fuel-NOx (primarily NO and NO₂). Therefore, this waste cannot be subjected to standard open burning or low-temperature incineration; it strictly requires high-temperature incineration facilities equipped with selective catalytic reduction (SCR) or semi-dry spray neutralizers to scrub NOx emissions[1].

  • Physical State & Contamination: As a solid organic ester, it is frequently dissolved in various solvents (e.g., ethyl acetate, dichloromethane) during chromatography or extraction. The physical state dictates the waste stream. Mixing halogenated solvents (like DCM) with non-halogenated streams drastically alters the required incineration temperature to prevent dioxin/furan formation, thereby increasing disposal costs and environmental risk.

Quantitative Data & Disposal Parameters

The following table summarizes the critical parameters for segregating and disposing of this specific chemical waste stream.

ParameterSpecificationCausality / Rationale
Chemical Classification Non-halogenated organic (pure)Contains C, H, N, O only.
EPA RCRA Status Characteristic Waste (if mixed)Not explicitly P- or U-listed, but exhibits toxicity/ignitability when dissolved in regulated solvents[2].
Primary Destruction Method High-Temp Incineration (>1000°C)Ensures complete cleavage of the pyrazole ring and prevents the release of uncombusted organic particulates[1].
Emission Control Requirement NOx Scrubbing (SCR)Neutralizes fuel-NOx generated from the pyrazole nitrogen atoms[1].
Solid Waste Packaging Double-bagged, sealedPrevents aerosolization of crystalline powder during transit[3].

Operational Workflow: Segregation and Disposal Protocol

To maintain a self-validating safety system, every step of the disposal process must be verifiable. Follow this step-by-step methodology:

Step 1: Waste Characterization and Segregation

  • Identify the State: Determine if the Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate is in its pure solid form (e.g., expired reagent, spilled powder) or dissolved in a solvent matrix (e.g., reaction mother liquor, chromatography fractions).

  • Solvent Compatibility Check: If dissolved, identify the solvent. Segregate strictly into "Halogenated" (e.g., chloroform, DCM) or "Non-Halogenated" (e.g., ethanol, ethyl acetate, hexane) waste carboys.

    • Self-Validation Check: Test the pH of the aqueous layer (if biphasic) to ensure no reactive strong acids/bases are inadvertently mixed, which could cause exothermic ester hydrolysis.

Step 2: Packaging and Containment

  • Solid Waste: Sweep up solid residues using a dedicated anti-static brush to prevent ignition of ambient dust. Place the material into a compatible, leak-proof primary container (e.g., a high-density polyethylene (HDPE) wide-mouth bottle). Double-bag the primary container in transparent, thick-mil plastic bags[3].

  • Liquid Waste: Transfer the solvent mixture into an approved, chemically compatible HPLC waste carboy using a closed-system funnel to minimize vapor release. Ensure the carboy is never filled beyond 80% capacity to allow for thermal expansion.

Step 3: RCRA-Compliant Labeling

  • Apply a standardized hazardous waste label immediately upon the first drop of waste entering the container.

  • Explicitly list "Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate" and all associated solvents on the label. Do not use abbreviations.

  • Mark the accumulation start date.

    • Self-Validation Check: Ensure the container is transferred to the central accumulation area within the regulatory timeframe (typically 90 to 180 days depending on your facility's generator status)[2].

Step 4: Final Destruction via Incineration

  • Coordinate with a certified hazardous waste vendor. Ensure their facility utilizes high-temperature thermal oxidation with active NOx scrubbing capabilities[1].

  • Obtain and file the Certificate of Destruction (CoD) to close the cradle-to-grave tracking loop[4].

Visualizing the Disposal Workflow

The following decision tree illustrates the logical flow for processing this specific chemical waste, ensuring rapid, error-free decision-making on the laboratory floor.

WasteDisposal Start Waste Generation: Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate Decision Physical State? Start->Decision Solid Solid Residue / Powder Decision->Solid Pure/Solid Liquid In Solvent Solution Decision->Liquid Dissolved Bagging Seal in compatible secondary container Solid->Bagging SolventDec Halogenated Solvent? Liquid->SolventDec Labeling Apply RCRA-compliant Waste Label Bagging->Labeling NonHalo Non-Halogenated Waste Carboy (e.g., EtOAc, EtOH) SolventDec->NonHalo No Halo Halogenated Waste Carboy (e.g., DCM) SolventDec->Halo Yes NonHalo->Labeling Halo->Labeling Incineration High-Temp Incineration with NOx Scrubbing Labeling->Incineration

Figure 1: Decision tree for the segregation and disposal of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate.

References

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov.[Link]

  • National Research Council. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI).[Link]

  • ResearchGate. "A new process for NOx reduction in combustion systems for the generation of energy from waste." ResearchGate.net.[Link]

Sources

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